Metronidazole Benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUCCLJJOWSASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86589-27-7 (monohydrate) | |
| Record name | Metronidazole benzoate [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60157221 | |
| Record name | Metronidazole benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13182-89-3 | |
| Record name | Metronidazole benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metronidazole benzoate [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metronidazole benzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metronidazole benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-nitro-1H-imidazole-1-ethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METRONIDAZOLE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A355C835XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Metronidazole Benzoate Against Anaerobic Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole is a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[1][2] Its benzoate ester, metronidazole benzoate, serves as a prodrug that, upon oral administration, is hydrolyzed in the body to release the active metronidazole moiety.[3] The remarkable efficacy and specificity of metronidazole stem from its unique mechanism of action, which is contingent upon the distinct metabolic environment of anaerobic organisms. This technical guide provides a detailed exploration of the molecular processes underlying the antimicrobial activity of metronidazole, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core mechanisms.
The Core Mechanism of Action
The bactericidal effect of metronidazole against anaerobic bacteria is a multi-step process that begins with cellular uptake and culminates in catastrophic DNA damage.[4] The drug's selectivity for anaerobes is a critical feature of its mechanism.[5]
Cellular Uptake
Metronidazole is a small, uncharged molecule at physiological pH, allowing it to readily penetrate microbial cell membranes via passive diffusion.[3][4] This initial step is non-specific and occurs in both anaerobic and aerobic bacteria.
Selective Reductive Activation
The key to metronidazole's selective toxicity lies in its activation, which is exclusively and efficiently carried out within organisms possessing a low redox potential.[6][7] Metronidazole is a prodrug that is inactive until its 5-nitro group is chemically reduced.[5][8]
This reduction is catalyzed by components of the anaerobic electron transport chain.[7] Key enzymes and proteins involved include:
-
Pyruvate:Ferredoxin Oxidoreductase (PFOR): In many anaerobic bacteria, PFOR is a primary enzyme in pyruvate metabolism. It catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to an electron acceptor.[9]
-
Ferredoxin and Flavodoxin: These are small, iron-sulfur or flavin-containing proteins with exceptionally low redox potentials.[7][9] They accept electrons from PFOR and subsequently donate them to the nitro group of metronidazole, a process that is highly efficient in the anaerobic environment.[9][10]
-
Other Nitroreductases: In some microaerophilic organisms like Helicobacter pylori, specific oxygen-insensitive nitroreductases, such as the one encoded by the rdxA gene, are primarily responsible for metronidazole activation.[11][12] Additionally, enzymes like thioredoxin reductase have been shown to possess nitroreductase activity capable of activating the drug.[13]
In contrast, aerobic and facultative anaerobic bacteria in the presence of oxygen lack these low-potential electron transport systems.[5] Oxygen, having a higher affinity for electrons, effectively outcompetes metronidazole, preventing its reduction and activation.[14]
Generation of Cytotoxic Intermediates
The single-electron reduction of metronidazole's nitro group transforms the prodrug into a highly reactive, short-lived nitro radical anion.[6][14] This radical can undergo further reduction to generate other cytotoxic intermediates, including nitroso radicals and hydroxylamine derivatives.[5][14] These reactive species are the ultimate effectors of the drug's bactericidal action.
Molecular Targeting and Cytotoxicity
The cytotoxic intermediates generated from metronidazole's activation interact with and damage critical cellular macromolecules, primarily DNA.[7] This interaction leads to:
-
DNA Strand Breakage: The reactive radicals cause breaks in the phosphodiester backbone of the DNA.[5][15]
-
Helix Destabilization: The damage disrupts the helical structure of the DNA molecule.[3][16]
-
Inhibition of Nucleic Acid Synthesis: The compromised DNA can no longer serve as a template for replication or transcription, leading to a complete shutdown of nucleic acid synthesis and, ultimately, cell death.[3][5][6]
The bactericidal effect is rapid and directly proportional to the drug concentration.[4] While DNA is the primary target, the reactive intermediates can also form adducts with proteins and other vital macromolecules, contributing to the overall cytotoxicity.[9]
Quantitative Data Summary
The efficacy of metronidazole is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
| Anaerobic Pathogen | Metronidazole MIC Range (µg/mL) | Citation(s) |
| Bacteroides fragilis group | 0.25 - 2.0 | [1] |
| Clostridium difficile | 0.125 - 1.0 | [1] |
| Clostridium perfringens | 0.5 - 4.0 | [4] |
| Prevotella spp. | ≤ 0.06 - 4.0 | [8] |
| Fusobacterium spp. | ≤ 0.125 - 0.5 | [8] |
| Helicobacter pylori (susceptible) | ≤ 8.0 | [17][18] |
| Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Metronidazole against common anaerobic bacteria. Note that resistance can lead to significantly higher MIC values. |
Key Experimental Protocols
The elucidation of metronidazole's mechanism of action relies on several key experimental techniques. Detailed below are the methodologies for assessing bacterial susceptibility and drug-induced DNA damage.
Protocol for Determining Minimum Inhibitory Concentration (MIC): Agar Dilution Method
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[19]
1. Preparation of Metronidazole Plates:
-
A stock solution of metronidazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide).[19]
-
Serial twofold dilutions of the stock solution are made.
-
Each dilution is added to molten Mueller-Hinton agar (or another appropriate growth medium) to achieve final desired concentrations (e.g., 0.032 to 256 µg/mL).[19]
-
The agar is poured into sterile petri dishes and allowed to solidify. A control plate with no drug is also prepared.
2. Inoculum Preparation:
-
Bacterial colonies from a fresh culture are suspended in sterile saline or broth.
-
The suspension is adjusted to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
3. Inoculation and Incubation:
-
A standardized volume (e.g., 2-5 µL) of the adjusted bacterial inoculum is spotted onto the surface of each metronidazole-containing plate and the control plate.[19]
-
The plates are allowed to dry before being inverted.
-
Incubation is carried out under strict anaerobic conditions (or microaerobic for H. pylori) at 37°C for 48-72 hours.[17][19]
4. Interpretation:
-
The MIC is recorded as the lowest concentration of metronidazole that completely inhibits visible bacterial growth on the agar.
Protocol for Assessing DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20][21]
1. Cell Preparation and Treatment:
-
A suspension of bacterial cells is prepared.
-
The cells are treated with varying concentrations of metronidazole for a defined period under anaerobic conditions. A negative control (no drug) is included.
2. Embedding Cells in Agarose:
-
The treated cells are mixed with low-melting-point agarose.
-
This mixture is layered onto a microscope slide pre-coated with normal-melting-point agarose. A coverslip is applied, and the slide is cooled to solidify the gel.
3. Cell Lysis:
-
The coverslip is removed, and the slide is immersed in a cold lysis buffer (containing detergent and high salt) to dissolve cellular and nuclear membranes, leaving behind the DNA as a "nucleoid."
4. DNA Unwinding and Electrophoresis:
-
To detect single-strand breaks, the slides are placed in a horizontal electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.[22]
-
A low voltage is applied, causing the negatively charged DNA to migrate towards the anode.
5. Visualization and Analysis:
-
The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green or ethidium bromide).
-
Under a fluorescence microscope, undamaged DNA remains as a compact head (the "comet head"), while fragmented DNA migrates out, forming a "comet tail."
-
Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail and the tail length. A significant increase in tail formation in treated cells compared to controls indicates drug-induced DNA damage.[20]
Visualizing the Mechanism and Methodologies
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in metronidazole's action.
Caption: Metronidazole activation pathway in an anaerobic bacterium.
Caption: Experimental workflow for MIC determination via agar dilution.
Caption: Logical flow diagram of metronidazole's selective toxicity.
Conclusion
The mechanism of action of metronidazole is a paradigm of targeted antimicrobial therapy. Its efficacy is intrinsically linked to the unique physiology of anaerobic bacteria, specifically their low-redox-potential electron transport pathways. By acting as a prodrug that is selectively activated to form DNA-damaging radicals within these target organisms, metronidazole achieves potent bactericidal activity with minimal toxicity to the host's aerobic cells. A thorough understanding of this mechanism, supported by robust experimental methodologies, is essential for its continued effective clinical use and for the development of novel antimicrobial agents targeting anaerobic pathogens.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]
- 9. journals.asm.org [journals.asm.org]
- 10. youtube.com [youtube.com]
- 11. Role of NADPH-insensitive nitroreductase gene to metronidazole resistance of Helicobacter pylori strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Metronidazole: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Assessment of Metronidazole Susceptibility in Helicobacter pylori: Statistical Validation and Error Rate Analysis of Breakpoints Determined by the Disk Diffusion Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.5. Antibiotic Susceptibility Test [bio-protocol.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Metronidazole Benzoate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of metronidazole benzoate, a widely used prodrug of the antibacterial and antiprotozoal agent metronidazole. Designed for professionals in research and drug development, this document synthesizes critical data into a structured format, offering detailed experimental protocols and visual workflows to support laboratory investigation and formulation development.
Core Physicochemical Properties
This compound is the benzoate ester of metronidazole, developed to mask the bitter taste of the parent drug, thereby improving palatability, especially in pediatric formulations.[1] It is hydrolyzed in the gastrointestinal tract to release metronidazole, which is then absorbed into the systemic circulation.[1][2] Understanding its physicochemical characteristics is paramount for formulation design, quality control, and ensuring therapeutic efficacy.
General Characteristics
This compound is a white or slightly yellowish crystalline powder or flakes.[1][3]
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound compiled from various sources.
Table 1: Solubility Profile of this compound
| Solvent System | Solubility Description | Quantitative Value (if available) | Reference(s) |
| Water | Practically insoluble/Sparingly soluble | ~0.1 mg/mL at 25°C; 0.2 mg/mL | [1][3][4][5][6] |
| 0.01 M Hydrochloric Acid | - | 0.4 mg/mL | [5] |
| 0.05 M Phosphate Buffer (pH 6.8) | - | 0.2 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:6 solution) | Sparingly soluble | ~0.14 mg/mL | [7] |
| Dichloromethane (Methylene Chloride) | Freely soluble | - | [1][3][6] |
| Acetone | Soluble | - | [1][3][6] |
| Chloroform | Soluble | - | [8] |
| Ethanol (~750 g/l) | Slightly soluble | ~1 mg/mL | [3][6][7] |
| Ether | Very slightly soluble | - | [3] |
| DMSO | Soluble | ~30 mg/mL | [7] |
| Dimethylformamide (DMF) | Soluble | ~30 mg/mL | [7] |
| Methanol | Soluble | - | [8] |
Table 2: Thermal and Other Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 99 - 102 °C | [1][6][8] |
| pKa (Strongest Basic) | 3.27 | [9][10] |
| LogP (Predicted) | 1.71 - 2.04 | [10][11] |
| Molecular Weight | 275.26 g/mol | [8][11] |
| Molecular Formula | C₁₃H₁₃N₃O₄ | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key experimental procedures.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in an aqueous medium.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., purified water, buffer of specific pH) in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay
This method is used to quantify this compound and monitor its stability by separating it from potential degradation products.[4][5]
Chromatographic Conditions (Example): [5]
-
Column: Waters Symmetry C8, 5 µm packing, 4.6 mm x 250 mm
-
Mobile Phase: Acetonitrile and 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v)
-
Flow Rate: 2.0 mL/min (Isocratic elution)
-
Detection: UV at 271 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in the mobile phase. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: For stability studies, subject the this compound sample to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[12][13] At specified time points, withdraw a sample, dilute it with the mobile phase to a suitable concentration, and filter it through a 0.45 µm filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to the standards. The appearance of new peaks indicates degradation products.
Dissolution Testing for Solid Oral Dosage Forms (USP Apparatus 2 - Paddle Method)
This protocol is adapted for suspensions and can be used to evaluate the in vitro release of this compound.[14]
Methodology:
-
Dissolution Medium: Prepare 900 mL of 0.1 N hydrochloric acid and place it in the dissolution vessel.[14] Maintain the temperature at 37 ± 0.5 °C.
-
Apparatus Setup: Use USP Apparatus 2 (paddle) and set the rotation speed to 100 rpm.[14]
-
Sample Introduction: Introduce a accurately measured quantity of the this compound suspension into the dissolution medium.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).[14] Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples immediately through a suitable filter (e.g., 0.45 µm).
-
Quantification: Determine the concentration of dissolved this compound in each sample using UV-Vis spectrophotometry at a wavelength of 242 nm or a validated HPLC method.[14]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical interplay of physicochemical properties.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Workflow for Stability-Indicating HPLC Assay.
Caption: Impact of Physicochemical Properties on Drug Development.
Polymorphism and Stability
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration for this compound. Different polymorphs can exhibit different physicochemical properties, including solubility, melting point, and stability, which can impact the bioavailability and therapeutic efficacy of the drug product. Recent studies have reported on the existence of polymorphic cocrystals of this compound with coformers like salicylic acid and fumaric acid.[15][16] The investigation of polymorphism is crucial during drug development to ensure consistent product quality and performance.[15] Techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and single-crystal X-ray diffraction are employed to characterize different polymorphic forms.[15][16]
Stability Profile
The chemical stability of this compound is essential for ensuring its safety and efficacy throughout its shelf life.
-
pH-Dependent Stability: this compound shows maximum stability at a pH of 4.0.[2] It is significantly degraded under alkaline conditions, with milder degradation observed in acidic and neutral conditions.[12][13] The ester did not show significant hydrolysis to metronidazole after 8 hours in simulated gastric fluid and 5 hours in simulated intestinal fluid.[4]
-
Thermal and Photostability: The drug is reported to be stable against dry heat.[12][13] However, it is affected by direct sunlight, and photodecomposition is influenced by the medium (acidic vs. basic) and drug concentration.[17]
-
Formulation Stability: In suspension formulations, this compound has been shown to be stable for at least 90 days at room temperature in vehicles like Ora-Plus and a mixture of Ora-Plus and Ora-Sweet.[4] Another study showed stability for at least one year at ambient conditions when formulated in SyrSpend SF.[18]
This guide provides a foundational understanding of the physicochemical properties of this compound. For further in-depth analysis, researchers are encouraged to consult the cited literature.
References
- 1. kimyagaran.com [kimyagaran.com]
- 2. tandfonline.com [tandfonline.com]
- 3. digicollections.net [digicollections.net]
- 4. Stability of this compound in suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stability-indicating HPLC assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | 13182-89-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. uspharmacist.com [uspharmacist.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C13H13N3O4 | CID 83213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development and validation of a stability-indicating assay method for determination of this compound in bulk: Spectroscopic approach | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Polymorphism in cocrystals of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Polymorphism in cocrystals of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. Photothermal Stability of this compound [repository.sustech.edu]
- 18. arlok.com [arlok.com]
An In-Depth Technical Guide to the Antimicrobial Spectrum of Metronidazole Benzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metronidazole benzoate serves as a prodrug to the widely utilized antimicrobial agent, metronidazole. Its primary therapeutic value lies in its targeted activity against anaerobic bacteria and certain protozoa. This document provides a comprehensive technical overview of the antimicrobial spectrum of this compound, detailing its mechanism of action, quantitative susceptibility data for key pathogens, and the experimental protocols used for these determinations. The information herein is intended to support research and development efforts in the fields of antimicrobial drug discovery and clinical microbiology.
Mechanism of Action
This compound itself is biologically inactive. Following administration, it is hydrolyzed by esterases, primarily in the liver and gastrointestinal tract, to release its active form, metronidazole.[1] The selective toxicity of metronidazole against anaerobic organisms is a result of their unique metabolic pathways.
The mechanism unfolds in a multi-step process:
-
Cellular Uptake: As a small, uncharged molecule, metronidazole passively diffuses across the cell membranes of anaerobic microorganisms.[2]
-
Reductive Activation: Within the anaerobic environment of the cell, the 5-nitro group of metronidazole is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[3] This process is highly efficient in anaerobes and is largely absent in aerobic cells, which accounts for the drug's selective spectrum.
-
Formation of Cytotoxic Intermediates: The reduction of the nitro group generates short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[3]
-
Macromolecular Damage: These reactive intermediates interact with and induce damage to microbial DNA, causing a loss of helical structure and strand breakage.[4] This disruption of DNA replication and repair ultimately leads to cell death.
The following diagram illustrates the activation and mechanism of action of metronidazole.
Antimicrobial Spectrum and Quantitative Data
The antimicrobial activity of metronidazole is confined to obligate anaerobic bacteria and certain protozoal parasites. It is notably inactive against aerobic and facultative anaerobic bacteria.
Antibacterial Spectrum
Metronidazole exhibits potent bactericidal activity against a broad range of anaerobic Gram-negative and Gram-positive bacilli, as well as anaerobic cocci. It is particularly effective against the Bacteroides fragilis group, which is often resistant to other antimicrobial agents.
Table 1: In Vitro Activity of Metronidazole Against Common Anaerobic Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Gram-Negative Anaerobes | |||
| Bacteroides fragilis group | 2 | >256 | <0.015 - >256[5] |
| Bacteroides fragilis | 0.25 - 0.5 | 4 | 0.16 - 2.5[6][7] |
| Prevotella spp. | - | - | 0.06 - 8[8] |
| Fusobacterium spp. | - | - | - |
| Gram-Positive Anaerobes | |||
| Clostridium perfringens | - | - | - |
| Clostridium difficile | - | 0.5 | 0.06 - 2.0[8] |
| Peptostreptococcus spp. | - | - | - |
Note: MIC values can vary based on testing methodology and geographical location of isolates. The data presented is a summary from multiple sources.
Antiprotozoal Spectrum
Metronidazole is a first-line treatment for several common protozoal infections.
Table 2: In Vitro Activity of Metronidazole Against Protozoal Pathogens
| Organism | MIC (µg/mL) | IC₅₀ (µM) | Notes |
| Trichomonas vaginalis | 0.5 - 4.5[9] | - | Mean MIC of 1.50 µg/mL reported in one study.[9] Resistance is defined as MIC >2 mg/L.[2] |
| Giardia lamblia | ≤0.5 - 1 | 0.26 - 0.35 | Most isolates are highly susceptible.[10][11] |
| Entamoeba histolytica | 1 - 10[12] | 13.2 | Activity against trophozoite stage.[13] |
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial spectrum of metronidazole relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for anaerobic bacteria.
Broth Microdilution Method
The broth microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of metronidazole is prepared and serially diluted in a suitable anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K₁) in a 96-well microtiter plate.
-
Inoculum Preparation: The anaerobic bacterial isolate to be tested is grown on an appropriate agar medium. A standardized suspension of the organism is prepared in broth to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of metronidazole that completely inhibits visible growth of the organism. A growth control (no antibiotic) and a sterility control (no inoculum) are included.
Agar Dilution Method
The agar dilution method is considered the reference method for anaerobic susceptibility testing by CLSI.
Protocol:
-
Preparation of Agar Plates: A series of agar plates (e.g., Brucella agar supplemented with laked sheep blood, hemin, and vitamin K₁) are prepared, each containing a specific concentration of metronidazole.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A multipoint inoculator is used to spot-inoculate the surface of each agar plate with the bacterial suspensions.
-
Incubation: The plates are incubated under anaerobic conditions at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of metronidazole that prevents the growth of the organism, or allows for only a faint haze or a single colony.
The following diagram outlines a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
This compound, through its active metabolite metronidazole, remains a cornerstone for the treatment of infections caused by anaerobic bacteria and specific protozoa. Its efficacy is rooted in a unique mechanism of action that is selective for organisms with low-redox-potential metabolic pathways. A thorough understanding of its antimicrobial spectrum, supported by quantitative susceptibility data and standardized testing protocols, is essential for its appropriate clinical use and for the continued development of novel antimicrobial strategies. Ongoing surveillance of MIC trends is critical to monitor for the emergence of resistance and to ensure the continued effectiveness of this important therapeutic agent.
References
- 1. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. P05.14 Minimum inhibitory concentrations of metronidazole and tinidazole against trichomonas vaginalis | Sexually Transmitted Infections [sti.bmj.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of Trichomonas vaginalis strains to metronidazole: response to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Entamoeba histolytica: virulence potential and sensitivity to metronidazole and emetine of four isolates possessing nonpathogenic zymodemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Activity of Metronidazole Benzoate Against Protozoa
For Researchers, Scientists, and Drug Development Professionals
Metronidazole benzoate is a strategic prodrug of the widely utilized antiprotozoal and antibacterial agent, metronidazole. While metronidazole itself is effective against a range of anaerobic protozoa, its bitter taste can be a significant challenge, particularly in pediatric formulations. This compound, the benzoate ester of metronidazole, was developed to overcome this organoleptic issue. In vivo, it is hydrolyzed by esterases to release the active metronidazole moiety.
This technical guide provides a comprehensive overview of the in vitro activity of metronidazole, the active form of this compound, against key protozoan pathogens. Due to the nature of this compound as a prodrug with low aqueous solubility and its requirement for enzymatic cleavage to become active, direct in vitro antiprotozoal data for the benzoate ester is limited. The in vitro efficacy is a function of the active metronidazole. Therefore, this guide will focus on the in vitro activity and methodologies related to metronidazole.
Mechanism of Action
Metronidazole is a concentration-dependent bactericidal and protozoacidal agent. Its selective toxicity to anaerobic and microaerophilic organisms is due to its mechanism of action, which requires a low redox potential environment.
Caption: Mechanism of action of metronidazole in anaerobic protozoa.
Metronidazole, as a prodrug, enters the protozoan cell via passive diffusion.[1] Inside the anaerobic environment of the cell, the nitro group of metronidazole is reduced by proteins with low redox potentials, such as ferredoxin.[1] This reduction process, catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), generates short-lived, highly reactive nitro radical anions and other cytotoxic intermediates. These reactive molecules interact with the parasite's DNA, causing strand breakage and helical structure disruption.[1] The resulting DNA damage inhibits nucleic acid synthesis, ultimately leading to cell death.[1]
Quantitative In Vitro Susceptibility Data
The following tables summarize the in vitro activity of metronidazole against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Lethal Concentration (MLC), and 50% Inhibitory Concentration (IC50). It is important to note that susceptibility can vary between different strains of the same species and can be influenced by the experimental conditions, particularly the oxygen concentration.
Table 1: In Vitro Activity of Metronidazole against Trichomonas vaginalis
| Strain(s) | Parameter | Aerobic Conditions (µg/mL) | Anaerobic Conditions (µg/mL) | Reference |
| 310 clinical isolates | Geometric Mean MLC (cured cases) | 24.1 | 1.6 | [2] |
| 310 clinical isolates | Geometric Mean MLC (resistant cases) | 195.5 | 5.05 | [2] |
| Not Specified | MLC associated with treatment failure | ≥ 50 | - | [3] |
| 20 clinical isolates | Mean MIC | 3.8 | 2.1 | [4] |
| 20 clinical isolates | Mean MLC | 3.2 | - | [4] |
| Not Specified | MLC | 50 (after 24h & 48h), 12.5 (after 72h & 96h) | - | [5] |
Table 2: In Vitro Activity of Metronidazole against Giardia lamblia
| Strain(s) | Parameter | Concentration (µg/mL) | Incubation Time | Reference |
| 10 clinical isolates | IC50 | 0.1 - 10 | 4 h | [6][7] |
| Not Specified | Immobilization Concentration (100%) | 1.6 - 50 | 24 h | [8] |
| Four isolates | IC50 | 0.78 - 1.56 | 24 h | [9] |
| Various isolates | MLC (Tolerant strains, microaerophilic) | 100 - >400 | 24 h | [9] |
| Trophozoites & Cysts | IC50 (Trophozoites) | 0.24 µmol/mL | Not Specified | [10] |
| Trophozoites & Cysts | IC50 (Cysts) | 0.44 µmol/mL | Not Specified | [10] |
Table 3: In Vitro Activity of Metronidazole against Entamoeba histolytica
| Strain(s) | Parameter | Concentration (µg/mL) | Incubation Time | Reference |
| HK9 and HM1 | Middle Effective Dose | 0.3 | 24 h | [4] |
| HM3 | Middle Effective Dose | 1 | 24 h | [4] |
| 15 clinical isolates | Mean IC50 | 13.2 µM | Not Specified | [2] |
| HM1:IMSS (reference) | IC50 | 9.5 µM | Not Specified | [2] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible assessment of in vitro antiprotozoal activity. Below are generalized methodologies for key experiments.
In Vitro Susceptibility Testing of Protozoa
This workflow outlines the general steps for determining the MIC, MLC, or IC50 of a compound against a protozoan culture.
Caption: General workflow for in vitro antiprotozoal susceptibility testing.
1. Parasite Culture:
-
Trichomonas vaginalis : Trophozoites are typically cultured axenically in TYI-S-33 medium supplemented with 10% heat-inactivated bovine or horse serum. Cultures are incubated at 37°C.
-
Giardia lamblia : Trophozoites are grown in axenic culture using TYI-S-33 medium, often supplemented with bovine bile and serum, at 37°C.
-
Entamoeba histolytica : Trophozoites are cultured axenically in TYI-S-33 medium at 37°C.
2. Drug Preparation:
-
A stock solution of metronidazole is prepared by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), due to its limited water solubility.
-
Serial dilutions are then made in the appropriate culture medium to achieve the desired final concentrations for the assay.
3. Susceptibility Assay (Example using 96-well plates):
-
A standardized number of trophozoites (e.g., 1 x 10^4 to 5 x 10^4 cells/mL) are seeded into the wells of a 96-well microtiter plate.
-
The various dilutions of metronidazole are added to the wells. Control wells containing parasites with no drug and medium-only wells are also included.
-
The plates are incubated at 37°C for a specified period (e.g., 24, 48, or 72 hours) under anaerobic or microaerophilic conditions, which can be achieved using gas jars or anaerobic chambers.
4. Determination of Viability and Inhibition:
-
IC50 (50% Inhibitory Concentration): Parasite growth inhibition is often assessed using colorimetric methods like the MTT assay, where viable cells reduce a tetrazolium salt to a colored formazan product, or by direct counting of motile trophozoites using a hemocytometer. The IC50 is the concentration of the drug that inhibits parasite growth by 50% compared to the control.
-
MIC (Minimum Inhibitory Concentration): This is the lowest concentration of the drug that results in no visible parasite growth or motility after the incubation period, as determined by microscopy.
-
MLC (Minimum Lethal Concentration): To determine the MLC, an aliquot from each well showing no motile parasites (at and above the MIC) is subcultured into fresh, drug-free medium. The MLC is the lowest drug concentration from which parasites fail to regrow after subculturing.
Conclusion
This compound serves as a valuable prodrug of metronidazole, effectively masking its bitter taste. The in vitro antiprotozoal activity of this compound is predicated on its hydrolysis to the active compound, metronidazole. The data and protocols presented in this guide, therefore, focus on metronidazole as the pharmacologically active agent against key protozoan pathogens. For researchers and drug development professionals, understanding the distinct roles and properties of both the prodrug and the active metabolite is essential for the design of effective therapeutic strategies and the interpretation of in vitro and in vivo studies. Future research could explore the development of in vitro systems that more closely mimic the in vivo environment, including the presence of esterases, to directly assess the efficacy of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. [In vitro sensitivity of Entamoeba histolytica to metronidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Effects of Metronidazole and Albendazole on Giardia lamblia Isolated from Iranian Patients | Iranian Journal of Parasitology [ijpa.tums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Metronidazole Benzoate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metronidazole benzoate, a benzoate ester of the widely used antimicrobial agent metronidazole, serves as a crucial prodrug in various pharmaceutical formulations. Its synthesis masks the bitter taste of the parent compound, enhancing patient compliance, particularly in pediatric applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and characterization using modern analytical techniques are presented, alongside visualizations of key experimental workflows and its metabolic activation pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.
Chemical Structure and Identification
This compound is the product of the formal condensation of benzoic acid with the hydroxyl group of metronidazole.[1] This esterification results in a molecule with distinct physicochemical properties compared to its parent compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate | [1] |
| Molecular Formula | C₁₃H₁₃N₃O₄ | [1] |
| CAS Number | 13182-89-3 | [1] |
| Molecular Weight | 275.26 g/mol | [1] |
| InChI | InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 | [1] |
| InChIKey | CUUCCLJJOWSASK-UHFFFAOYSA-N | [1] |
| SMILES | CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)--INVALID-LINK--[O-] | [1] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 99 - 102 °C | [2] |
| Solubility | Practically insoluble in water; freely soluble in methylene chloride; soluble in acetone; slightly soluble in alcohol. | [2] |
| pKa (Strongest Basic) | 3.27 | [3] |
| LogP | 1.71 | [3] |
| Appearance | White or slightly yellowish, crystalline powder or flakes. | [2] |
Mechanism of Action
This compound is a prodrug that is hydrolyzed in the body to release the active compound, metronidazole.[4] Therefore, its mechanism of action is that of metronidazole.
Metronidazole is effective against anaerobic bacteria and certain protozoa.[5] Its selective toxicity is due to the biochemical pathways present in these organisms. The mechanism involves the following key steps:
-
Cellular Uptake: Metronidazole, being a small and lipophilic molecule, passively diffuses across the cell membranes of anaerobic and microaerophilic microorganisms.[6]
-
Reductive Activation: Inside the microorganism, the nitro group of metronidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic metabolism.[6] This reduction is a critical activation step.
-
Formation of Cytotoxic Radicals: The reduction process generates short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[4]
-
DNA Damage: These reactive species interact with and damage the microbial DNA, leading to strand breaks and helical structure disruption.[7] This damage inhibits nucleic acid synthesis, ultimately causing cell death.[4]
Figure 1. Metabolic activation pathway of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of metronidazole with benzoyl chloride. The following is a representative protocol.
Figure 2. Experimental workflow for the synthesis of this compound.
Detailed Methodology: [8]
-
Reaction Setup: In a four-hole flask, dissolve a specific amount of metronidazole (e.g., 18.50 g) in a solvent system (e.g., 80 ml tributylamine and 80 ml toluene).
-
Heating and Cooling: Heat the mixture to 100 °C and stir for 1 hour. Then, cool the mixture to 60 °C.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (e.g., 16.70 g) to the reaction mixture.
-
Esterification: Stir the mixture and maintain the temperature for 4 hours to allow for esterification.
-
Work-up: After the reaction is complete, add cooled deionized water to the reaction product to dissolve any solid byproducts.
-
Crude Product Isolation: Cool the organic phase to induce recrystallization of the crude this compound.
-
Purification:
-
Dissolve the crude product in ethanol.
-
Add activated carbon to decolorize the solution.
-
Filter the solution while hot.
-
Cool the filtrate to allow for recrystallization of the purified product.
-
Filter the purified crystals.
-
-
Drying: Wash the crystals with a suitable solvent and dry them to obtain the final this compound product.
Characterization Methods
HPLC is a robust technique for the identification, quantification, and purity assessment of this compound.
References
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. zsp.com.pk [zsp.com.pk]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 8. CN102875476B - Method for preparing this compound - Google Patents [patents.google.com]
Solubility Profile of Metronidazole Benzoate: An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of metronidazole benzoate, a key active pharmaceutical ingredient (API). This compound is the benzoate ester of metronidazole, utilized for its potent antiprotozoal and antibacterial properties.[1][2] A prodrug, it is designed to improve palatability compared to the bitter taste of metronidazole, hydrolyzing to its active form, metronidazole, after administration.[1][3] Understanding its solubility in various solvents is critical for the development of effective and stable pharmaceutical formulations. This document details its solubility in aqueous and organic solvents, outlines standard experimental protocols for solubility determination, and illustrates key processes through diagrams.
Physicochemical Properties
This compound is a white or slightly yellowish crystalline powder.[1][4] Its fundamental physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate | [4] |
| Molecular Formula | C₁₃H₁₃N₃O₄ | [2][5] |
| Molecular Weight | 275.3 g/mol | [2][5] |
| Appearance | White or slightly yellowish, crystalline powder or flakes | [1] |
| Melting Point | 99 - 102 °C | [1] |
Solubility Profile
The solubility of this compound is a critical factor influencing its formulation and bioavailability. As an ester, it exhibits significantly different solubility characteristics compared to its active metabolite, metronidazole. Generally, it is characterized by low aqueous solubility and higher solubility in various organic solvents.
Qualitative Solubility
Qualitative descriptors provide a general understanding of the substance's solubility in various media.
| Solvent | Solubility Description | Reference |
| Water | Practically insoluble | [1][4][6][7] |
| Dichloromethane / Methylene Chloride | Freely soluble | [1][4][6] |
| Acetone | Soluble | [1][4][6] |
| Ethanol / Alcohol | Slightly soluble | [1][4][6] |
| Ether | Very slightly soluble | [4] |
| Aqueous Buffers | Sparingly soluble | [5] |
Quantitative Solubility Data
Quantitative data offers precise measurements essential for formulation development. The following table summarizes available quantitative solubility data for this compound.
| Solvent System | Concentration | Reference |
| Ethanol | ~1 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| DMSO:PBS (1:6 solution, pH 7.2) | ~0.14 mg/mL | [5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. The Equilibrium Shake-Flask Method is the gold standard for determining the thermodynamic solubility of a compound due to its reliability.[8][9]
Principle
The shake-flask method involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[8][9] The concentration of the dissolved drug in the supernatant is then measured to determine the solubility.
Detailed Methodology: Shake-Flask Method
Materials & Equipment:
-
This compound (API, high purity)
-
Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)
-
Volumetric flasks, screw-capped vials
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the chosen solvent. The excess solid is necessary to ensure a saturated solution is achieved.[8]
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[10] Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies can determine the minimum time required to reach equilibrium.[10]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles. Alternatively, centrifugation can be used to separate the solid phase before sampling the clear supernatant.
-
Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Determine the concentration of dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[11]
-
Calculation: The solubility is reported as the concentration of the API in the saturated solution (e.g., in mg/mL or mol/L).
Visualizations: Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the Shake-Flask method for determining equilibrium solubility.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Mechanism of Action Signaling Pathway
This compound is a prodrug that requires in-vivo hydrolysis to its active form, metronidazole. The active drug then selectively targets anaerobic microbes.
Caption: Mechanism of action of this compound as a prodrug.
Conclusion
The solubility profile of this compound is characterized by its lipophilic nature, demonstrating poor solubility in aqueous media and significantly higher solubility in organic solvents like DMSO, DMF, and dichloromethane.[4][5] This profile is a direct consequence of its ester structure. The provided data and protocols, particularly the standardized shake-flask method, are essential for researchers and formulation scientists. A thorough understanding of these solubility characteristics is paramount for designing oral suspensions and other dosage forms that ensure stability and optimal bioavailability of the active metronidazole metabolite upon administration.
References
- 1. kimyagaran.com [kimyagaran.com]
- 2. This compound | C13H13N3O4 | CID 83213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | High-Purity Research Compound [benchchem.com]
- 4. digicollections.net [digicollections.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. eurotradesl.com [eurotradesl.com]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
An In-depth Technical Guide on the Metabolic Pathway of Metronidazole Benzoate in Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metronidazole benzoate serves as a prodrug of the widely used antimicrobial agent, metronidazole.[1][2][3] Its primary advantage lies in its improved palatability, making it a suitable option for oral formulations, particularly for pediatric use. The in vivo efficacy of this compound is entirely dependent on its hydrolysis to the active metronidazole moiety. This guide provides a comprehensive exploration of the metabolic journey of this compound within the body, covering its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols, quantitative pharmacokinetic data, and visual diagrams of the metabolic pathways are presented to offer a thorough understanding for researchers, scientists, and professionals involved in drug development.
Introduction
Metronidazole is a nitroimidazole antibiotic effective against a wide range of anaerobic bacteria and protozoa.[1][3][4] However, its pronounced bitter taste can lead to poor patient compliance. This compound, the benzoyl ester of metronidazole, was developed to overcome this limitation.[2][3] Being tasteless, it offers a more palatable alternative for oral administration.[2] The therapeutic activity of this compound is unlocked upon its in vivo hydrolysis, which releases the active metronidazole and benzoic acid.[1][2] A complete understanding of this metabolic activation and the subsequent fate of the active drug and its byproducts is crucial for optimizing its clinical use and for the development of future drug delivery systems.
Absorption and Hydrolysis
Following oral administration, this compound is primarily absorbed from the gastrointestinal tract.[1] It is understood to be hydrolyzed either before or during its absorption through the gut wall.[2] This rapid conversion is critical, as this compound itself is relatively inactive against pathogens.[1] The hydrolysis is catalyzed by esterases present in the liver, effectively releasing metronidazole into the systemic circulation.[1] Studies have shown that no unhydrolyzed this compound is detected in the serum, indicating an efficient and complete conversion to the active form.[5]
Metabolism of Liberated Metronidazole and Benzoic Acid
Once metronidazole is released, it undergoes extensive metabolism, primarily in the liver.[1] The major metabolic pathways for metronidazole include oxidation and conjugation.[1]
-
Oxidation: The side chain of metronidazole is oxidized to form two main metabolites: a hydroxy metabolite (1-(2-hydroxy-ethyl)-2-hydroxy methyl-5-nitroimidazole) and an acetic acid metabolite (2-methyl-5-nitroimidazole-1-acetic acid).[6][7] The hydroxy metabolite exhibits some biological activity, estimated to be between 30% and 65% of the parent compound, and has a longer elimination half-life.[8]
-
Conjugation: Metronidazole and its oxidative metabolites can also undergo glucuronidation to form more water-soluble compounds that are readily excreted.[4]
The other product of hydrolysis, benzoic acid, is also metabolized. It is primarily conjugated with glycine to form hippuric acid, which is then excreted in the urine.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of metronidazole following the administration of this compound has been investigated in several studies. The data presented below is a summary of key pharmacokinetic parameters.
| Parameter | Value | Species | Notes | Reference |
| Maximum Serum Concentration (Cmax) of Metronidazole | ~30 µg/mL | Human (Adults) | Following a 2 g single dose of this compound. This was noted to be about 30% lower than a 2 g dose of pure metronidazole. | [5] |
| Time to Maximum Concentration (Tmax) of Metronidazole | 1.774 ± 0.06 h | Human (Healthy Volunteers) | Following a 400 mg oral dose of metronidazole. | [9] |
| Biological Half-life (t½) of Metronidazole | 5.4 h | Human (Healthy Volunteers) | Following intravenous infusion. | [10][11] |
| Elimination Half-life of Metronidazole | 7.782 ± 0.78 h | Human (Healthy Volunteers) | Following a 400 mg single oral dose. | [9] |
| Area Under the Curve (AUC0-∞) of Metronidazole | 103.17 ± 6.25 mg.h/L | Human (Healthy Volunteers) | Following a 400 mg oral dose. | [9] |
| Urinary Excretion of Metronidazole and Metabolites (24h) | 43.7% of administered dose | Human (Healthy Volunteers) | Following intravenous infusion of metronidazole. Comprised of 7.6% unchanged drug, 24.1% hydroxy metabolite, and 12.0% acetic acid metabolite. | [10][11] |
Experimental Protocols
The investigation of the metabolic pathway of this compound involves a series of well-defined experimental procedures.
In Vivo Pharmacokinetic Studies in Humans
-
Study Design: A typical study involves administering a single oral dose of this compound to healthy human volunteers.[5][9]
-
Sample Collection: Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration. Urine samples are also collected over a specified period (e.g., 24 or 72 hours).[10][11]
-
Sample Preparation: Serum or plasma is separated from blood samples. For analysis, proteins are typically precipitated by adding an acid, such as 5% perchloric acid.[10][11] Urine samples may be diluted as necessary.
-
Analytical Method: The concentrations of metronidazole and its metabolites in serum/plasma and urine are quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10][11]
In Vitro Metabolism Studies
-
System: Human liver microsomes are used to investigate the enzymatic processes involved in metronidazole metabolism.[12]
-
Procedure: Metronidazole is incubated with human liver microsomes in the presence of an NADPH-generating system. The reaction is stopped at various time points, and the formation of metabolites, such as hydroxymetronidazole, is measured.[12]
-
Analysis: The rate of metabolite formation is determined, and enzyme kinetics (e.g., Km and Vmax) are calculated to characterize the enzymatic reaction.[12]
Visualization of Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Metabolic Pathway of this compound.
Caption: Experimental Workflow for Pharmacokinetic Analysis.
Distribution and Excretion
Following its release and absorption, metronidazole is widely distributed throughout the body tissues and fluids, including the central nervous system, saliva, and breast milk.[1] The protein binding of metronidazole in the serum is relatively low, typically less than 20%.[8]
The primary route of elimination for metronidazole and its metabolites is through the kidneys, with 60-80% of the total dose being excreted in the urine.[6] A smaller portion is eliminated in the feces.[1] Of the amount recovered in the urine, a significant portion consists of the hydroxy and acetic acid metabolites, with less than 20% being excreted as unchanged metronidazole.[8][10][11]
Conclusion
This compound is an effective prodrug that successfully masks the bitter taste of metronidazole, thereby improving patient compliance. Its in vivo metabolic pathway is characterized by rapid and complete hydrolysis to the active metronidazole and benzoic acid. The subsequent metabolism of metronidazole is well-understood and involves oxidation and conjugation, leading to the formation of metabolites that are primarily excreted via the renal route. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important antimicrobial agent. A thorough understanding of its ADME profile is essential for ensuring its safe and effective clinical application.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. kimyagaran.com [kimyagaran.com]
- 3. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Absorption and excretion of metronidazole after administration of this compound mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of metronidazole metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Metronidazole Benzoate
Abstract
This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of metronidazole benzoate in bulk drug substances and pharmaceutical formulations. The described method is straightforward and provides reliable results, making it suitable for routine quality control and research applications.
Introduction
This compound is an ester prodrug of metronidazole, a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites.[1][2] Accurate quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, including system suitability, sample preparation, and method validation parameters.
Chemical Properties of this compound
This compound is a white or slightly yellowish crystalline powder.[2] It is practically insoluble in water, but soluble in acetone and chloroform, and slightly soluble in ethanol.[2] These solubility characteristics are important considerations for solvent selection during sample and standard preparation.
-
Chemical Name: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate[2]
-
Molecular Formula: C₁₃H₁₃N₃O₄[2]
-
Molecular Weight: 275.27 g/mol [2]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been established for the optimal separation and quantification of this compound:
| Parameter | Condition |
| HPLC Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Methanol and De-ionized Water (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 254 nm[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[1] |
Reagents and Materials
-
This compound Reference Standard
-
HPLC grade Methanol
-
De-ionized Water
-
0.45 µm Membrane Filters
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 50, 100, 200, 500 µg/mL).[1]
Sample Preparation (from Suspension)
-
Accurately measure a volume of the suspension equivalent to a known concentration of this compound.
-
Transfer the sample to a suitable volumetric flask.
-
Add a sufficient volume of methanol and sonicate for at least 15 minutes to ensure complete dissolution of the active ingredient.[1]
-
Dilute to the final volume with methanol and mix thoroughly.[1]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]
Method Validation Summary
The described HPLC method has been validated according to established guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | ~1.3 |
| Theoretical Plates | > 2000 | > 2500 |
| Resolution | > 2.0 (from nearest peak) | > 7.0 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | < 1.0% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions.
| Parameter | Result |
| Linear Range | 10 - 1000 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Precision Type | RSD (%) |
| Intra-day Precision | < 2.0%[3] |
| Inter-day Precision | < 2.0%[3] |
Accuracy
Accuracy was determined by the recovery of a known amount of this compound spiked into a sample matrix.
| Parameter | Result |
| Recovery | 98.0% - 102.0% |
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of the method was established by determining the LOD and LOQ.
| Parameter | Result |
| LOD | 0.0158 µg/mL[1] |
| LOQ | 10 µg/mL[1] |
Workflow Diagram
References
Application Note: UV Spectrophotometric Analysis of Metronidazole Benzoate in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metronidazole benzoate, an ester of metronidazole, is a widely used antiprotozoal and antibacterial agent formulated in various dosage forms, particularly oral suspensions for pediatric use. The determination of its concentration in these formulations is crucial for ensuring product quality, safety, and efficacy. Ultraviolet (UV-Visible) spectrophotometry offers a simple, cost-effective, rapid, and accurate method for the quantitative analysis of this compound in routine quality control.[1][2][3] This application note details a validated UV spectrophotometric method for this purpose.
Principle
The method is based on the principle that this compound possesses a chromophore that absorbs UV radiation at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte in the solution. By measuring the absorbance of a sample solution and comparing it to a standard calibration curve, the concentration of this compound can be accurately determined.
Materials and Methods
3.1 Instrumentation
-
A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.[1][4]
-
Analytical Balance
-
Volumetric flasks
-
Pipettes
-
Filtration assembly (e.g., Whatman filter paper No. 41)[1]
3.2 Chemicals and Reagents
-
This compound (MB) Reference Standard
-
Hydrochloric Acid (HCl), 0.1 N
-
Methanol (optional, for initial solubilization if needed)
-
Distilled Water
-
Commercially available this compound oral suspension
Experimental Protocols
4.1 Protocol 1: Analysis using 0.1 N Hydrochloric Acid
This is a widely cited method for the analysis of this compound.
4.1.1 Determination of Maximum Wavelength (λmax)
-
Prepare a dilute solution of this compound (approx. 10 µg/mL) in 0.1 N HCl.
-
Scan the solution using the spectrophotometer over a wavelength range of 200-400 nm against a 0.1 N HCl blank.[5]
-
The wavelength at which maximum absorbance is observed is the λmax. For this compound in 0.1 N HCl, the λmax is typically found at 268 nm .[1][3][6]
4.1.2 Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 25 mg of this compound reference standard.[1]
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and make up the volume with 0.1 N HCl.[1] This solution has a concentration of 1000 µg/mL.
4.1.3 Preparation of Working Standard Solutions & Calibration Curve
-
From the stock solution, prepare an intermediate stock of 100 µg/mL by diluting 10 mL to 100 mL with 0.1 N HCl.
-
From the 100 µg/mL solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.[1][2]
-
Measure the absorbance of each solution at 268 nm against the 0.1 N HCl blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the regression equation (y = mx + c) and the correlation coefficient (R²).[3]
4.1.4 Preparation of Sample Solution (from Oral Suspension)
-
Accurately weigh a quantity of the oral suspension equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 20 mL of 0.1 N HCl and shake for 20 minutes to dissolve the drug.[1]
-
Make up the volume to 100 mL with 0.1 N HCl.
-
Filter the solution through Whatman filter paper No. 41.[1]
-
Pipette 1 mL of the filtered solution into another 100 mL volumetric flask and dilute to the mark with 0.1 N HCl.[1] This yields a theoretical concentration of 10 µg/mL.
4.1.5 Assay of this compound in Formulation
-
Measure the absorbance of the final sample solution at 268 nm against the 0.1 N HCl blank.
-
Calculate the concentration of the drug in the sample solution using the regression equation obtained from the calibration curve.
-
Calculate the percentage content of this compound in the formulation using the following formula:
% Assay = (Concentration from curve (µg/mL) / Theoretical Concentration (µg/mL)) * 100
4.2 Protocol 2: Analysis using Distilled Water
An alternative method utilizes distilled water as the solvent, which can be more economical and environmentally friendly.[4]
-
λmax: The maximum absorbance in distilled water has been reported at 322 nm .[4]
-
Linearity Range: 5-50 µg/mL.[4]
-
Procedure: Follow the same steps as in Protocol 1, substituting 0.1 N HCl with distilled water as the solvent for all preparations and as the blank.
Method Validation Summary
The described methods are validated as per the International Conference on Harmonization (ICH) guidelines.[1][2] The key validation parameters are summarized in the table below.
| Parameter | Specification/Typical Value | Reference |
| Wavelength (λmax) | 268 nm (in 0.1 N HCl) | [1][3] |
| 322 nm (in Distilled Water) | [4] | |
| Linearity Range | 1-10 µg/mL (in 0.1 N HCl) | [1][2] |
| 5-40 µg/mL | [5][7] | |
| 5-50 µg/mL (in Distilled Water) | [4] | |
| Correlation Coefficient (R²) | > 0.999 | [3][4] |
| Accuracy (% Recovery) | 98.9% - 99.37% | [1][2] |
| Precision (% RSD) | ||
| - Intraday | < 2% | [1] |
| - Interday | < 2% | [1] |
| Limit of Detection (LOD) | Method dependent | [8] |
| Limit of Quantification (LOQ) | Method dependent | [8] |
| Robustness | No significant change in absorbance with minor variations in analytical conditions. | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the UV spectrophotometric assay of this compound in an oral suspension.
Caption: Workflow for UV Spectrophotometric Assay of this compound.
Conclusion
The developed UV spectrophotometric methods are simple, rapid, accurate, precise, and cost-effective for the routine quantitative estimation of this compound in pharmaceutical dosage forms.[1] These protocols can be readily implemented in quality control laboratories for batch release testing and stability studies.
References
- 1. Development of ultraviolet spectroscopic method for the estimation of this compound from pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ultraviolet spectroscopic method for the estimation of this compound from pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. ijisrt.com [ijisrt.com]
- 6. researchgate.net [researchgate.net]
- 7. ijisrt.com [ijisrt.com]
- 8. researchgate.net [researchgate.net]
Application Note: In Vitro Drug Release Studies of Metronidazole Benzoate from Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physicochemical properties, biocompatibility, and ability to provide sustained and controlled release make them ideal carriers for drug delivery.[1] Metronidazole benzoate, a poorly water-soluble ester of metronidazole, is used for treating anaerobic infections.[2] Incorporating it into hydrogels can enhance its therapeutic efficacy, particularly for localized treatments such as in periodontitis, by providing sustained drug release directly at the site of infection.[2][3]
This application note provides detailed protocols for conducting in vitro drug release studies of this compound from various hydrogel formulations. It includes methodologies for hydrogel preparation, drug loading, and the execution of the release study, along with data presentation and analysis techniques.
Experimental Protocols
A generalized workflow for conducting these studies is outlined below.
Caption: Experimental workflow for in vitro drug release studies.
2.1 Materials & Equipment
-
Materials:
-
This compound (MBZ)
-
Hydrogel polymers (e.g., Methylcellulose, HPMC, Pluronic F127, Sodium Alginate, Chitosan)[2][3][4]
-
Cross-linking agents (e.g., Glutaraldehyde, Citric Acid)[4][5]
-
Phosphate Buffered Saline (PBS)
-
Hydrochloric Acid (HCl)
-
Reagents for specific buffer preparation (e.g., Acetate buffer)
-
High-purity water
-
-
Equipment:
2.2 Protocol 1: Hydrogel Formulation and Drug Loading
This protocol describes a general method for preparing a drug-loaded hydrogel. Specific polymer concentrations and cross-linking methods should be adapted from the relevant literature.
-
Polymer Solution Preparation: Dissolve the chosen hydrogel polymers (e.g., 28% w/v Pluronic F127, Methylcellulose) in cold, sterile water with gentle stirring.[3] Maintain a low temperature (approx. 4°C) to ensure complete dissolution, especially for thermosensitive polymers.
-
Drug Incorporation: Disperse the required amount of this compound into the polymer solution under continuous stirring until a homogenous mixture is achieved.[2] For a controlled-release gel, concentrations of polymers like methylcellulose and HPMC can be systematically varied.[2]
-
Cross-linking/Gelation:
-
For Chemically Cross-linked Gels: Add the cross-linking agent (e.g., citric acid) to the polymer-drug mixture and allow the reaction to proceed under controlled temperature and pH.[5]
-
For Physically Cross-linked Gels (e.g., Thermosensitive): The prepared solution will remain a liquid at storage temperature (4°C) and form a gel at physiological temperature (37°C).[3]
-
-
Final Formulation: Adjust the final volume with sterile water and store the formulation in a sealed container at 4°C until further use.[3]
2.3 Protocol 2: In Vitro Drug Release Assay
This protocol details the steps to measure the release of this compound from the hydrogel.
-
Apparatus Setup: Prepare the USP dissolution apparatus. Fill the vessels with 900 mL of the selected dissolution medium (refer to Table 2 for examples).[6] Equilibrate the medium to 37 ± 0.5°C.[3]
-
Sample Preparation: Accurately weigh a specific amount of the drug-loaded hydrogel (e.g., 1 g) or place a prepared hydrogel film/disc of known dimensions into the apparatus.[7] For thermosensitive formulations, the liquid hydrogel can be placed in a vial and allowed to gel at 37°C for 15 minutes before adding the release medium.[3]
-
Initiate Release Study: Set the paddle or basket rotation speed (e.g., 75 rpm) and begin the study.[6]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24... hours), withdraw a 5 mL aliquot of the dissolution medium.[6]
-
Maintain Sink Conditions: Immediately after each withdrawal, replace the volume with 5 mL of fresh, pre-warmed release medium to maintain a constant volume and ensure sink conditions.[6]
-
Sample Analysis: Filter the collected samples through a 0.45 µm syringe filter. Analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (e.g., at λmax 255 nm or 278 nm) or HPLC.[6][8]
-
Calculation: Calculate the cumulative amount and percentage of drug released at each time point using the following equation:
Cumulative Release (%) = [(Cₙ * V) + Σ(Cᵢ * Vₛ)] / (Initial Drug Load) * 100
Where:
-
Cₙ = Drug concentration at time point 'n'
-
V = Total volume of dissolution medium
-
Cᵢ = Drug concentration at previous time points
-
Vₛ = Volume of sample withdrawn
-
Data Presentation
Quantitative data from release studies should be summarized in tables for clarity and comparative analysis.
Table 1: Cumulative Release of this compound from Different Hydrogel Formulations
| Formulation Type | Drug Load | Release Medium | Time | Cumulative Release (%) | Reference |
|---|---|---|---|---|---|
| HPMC & MC Gel (Optimized) | Not Specified | Not Specified | 5 hours (T50%) | 50% | [2] |
| HPMC & MC Gel (Optimized) | Not Specified | Not Specified | 10 hours (T90%) | 90% | [2] |
| Hyaluronic Acid-Based Film | 10 mg/mL | Not Specified | 24 hours | ~35% | [8] |
| Hyaluronic Acid-Based Film | 10 mg/mL | Not Specified | 144 hours | ~80% | [8] |
| Hyaluronic Acid-Based Film | 20 mg/mL | Not Specified | 24 hours | ~20% | [9] |
| Hyaluronic Acid-Based Film | 20 mg/mL | Not Specified | 144 hours | ~60% |[9] |
Table 2: Common Experimental Parameters for In Vitro Release Studies
| Hydrogel Base | Apparatus | Release Medium | Temp. (°C) | Agitation | Analytical Method | Reference |
|---|---|---|---|---|---|---|
| Pluronic F127/MC/SF | Shaking Incubator | PBS (pH 6.6) | 37 | 50 rpm | Not Specified | [3] |
| Polymeric Network | USP Apparatus II | 0.1 M HCl (pH 1.2) | 37 | 75 rpm | UV-Vis (255 nm) | [6] |
| Polymeric Network | USP Apparatus II | Phosphate Buffer (pH 6.8 & 7.4) | 37 | 75 rpm | UV-Vis (255 nm) | [6] |
| Hyaluronic Acid Film | USP Apparatus I | Acetate Buffer (pH 4.5) | Not Specified | 100 rpm | UV-Vis (278 nm) | [8] |
| Chitosan/PVP | Not Specified | Simulated Gastric (pH 1.2) | Not Specified | Not Specified | Not Specified | [4] |
| Chitosan/PVP | Not Specified | Simulated Intestinal (pH 6.8 & 7.4) | Not Specified | Not Specified | Not Specified |[4] |
Data Analysis: Drug Release Kinetics and Mechanisms
To understand the mechanism of drug release, the experimental data is often fitted to various kinetic models.[10]
Caption: Mechanisms and models of drug release from hydrogels.
-
Zero-Order Model: Drug release is constant over time and independent of concentration. This is often seen in reservoir systems or matrix tablets with low drug solubility.
-
First-Order Model: The release rate is directly proportional to the concentration of the drug remaining in the matrix.
-
Higuchi Model: Describes drug release from an insoluble matrix as a process governed by Fickian diffusion.[3][11] The cumulative percentage of drug released is proportional to the square root of time.
-
Korsmeyer-Peppas Model: A semi-empirical model that describes drug release when the mechanism is not well-known or when more than one mechanism is involved (e.g., a combination of diffusion and swelling).[6][10] The release exponent 'n' in this model provides insight into the release mechanism.
The selection of the best model is typically based on the coefficient of determination (R²) value, with the model closest to 1 being the most appropriate fit for the release data.[6] For instance, the release of metronidazole from thermosensitive hydrogels has been shown to follow the Higuchi diffusion model.[3][12]
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. 3.8. In-vitro Drug Release Study [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Metronidazole Benzoate in Anaerobic Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of metronidazole benzoate in anaerobic cell culture models. This document outlines the mechanism of action, detailed experimental protocols for assessing antimicrobial efficacy, and methods for evaluating cytotoxicity in mammalian cell lines.
Introduction
Metronidazole is a key antimicrobial agent for treating infections caused by anaerobic bacteria and protozoa.[1][2] this compound, an ester derivative of metronidazole, serves as a tasteless prodrug that is hydrolyzed to release the active metronidazole compound.[3][4] Its primary application in liquid dosage forms is due to its improved palatability.[4] Understanding its efficacy and impact in controlled in vitro environments is crucial for drug development and research.
The antimicrobial action of metronidazole is specific to anaerobic or hypoxic environments.[5] The drug enters the microbial cell via passive diffusion.[3] Inside the anaerobe, the nitro group of metronidazole is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[3][5] This reduction creates cytotoxic nitroso radicals and other reactive intermediates that disrupt the helical structure of DNA, causing strand breakage and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[1][3]
Mechanism of Action Signaling Pathway
The activation and cytotoxic effects of metronidazole in anaerobic bacteria can be visualized as a clear signaling pathway. The following diagram illustrates this process from cellular uptake to the ultimate disruption of DNA.
Caption: Mechanism of action of metronidazole in anaerobic bacteria.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from experiments.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Anaerobic Bacteria
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Reference Compound MIC (µg/mL) | Reference Compound MBC (µg/mL) |
| Bacteroides fragilis | Data | Data | Data | Data |
| Clostridium perfringens | Data | Data | Data | Data |
| Prevotella melaninogenica | Data | Data | Data | Data |
| Fusobacterium nucleatum | Data | Data | Data | Data |
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines (e.g., Caco-2, HEK293)
| Cell Line | Incubation Time (hours) | This compound IC50 (µg/mL) | Positive Control IC50 (µg/mL) |
| Caco-2 | 24 | Data | Data |
| 48 | Data | Data | |
| 72 | Data | Data | |
| HEK293 | 24 | Data | Data |
| 48 | Data | Data | |
| 72 | Data | Data |
Experimental Protocols
This compound is practically insoluble in water but soluble in organic solvents like methylene chloride and acetone.[4] For cell culture applications, a stock solution in a biocompatible solvent such as DMSO is recommended.
-
Materials:
-
This compound powder (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
The agar dilution method is considered the gold standard for antimicrobial susceptibility testing of anaerobic bacteria.[6]
-
Materials:
-
Anaerobic bacterial strains (e.g., B. fragilis, C. perfringens)
-
Appropriate agar medium (e.g., Brucella agar supplemented with hemin and vitamin K1)
-
This compound stock solution
-
Sterile petri dishes, pipettes, and dilution tubes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound in molten agar. Keep the agar at 48-50°C to prevent premature solidification.
-
Pour the agar-drug mixtures into sterile petri dishes and allow them to solidify.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 10⁵ CFU per spot on the agar plate.
-
Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates containing different concentrations of the drug. Include a drug-free control plate.
-
Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber at 37°C) for 48 hours.[9]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]
-
This protocol outlines the assessment of this compound's cytotoxicity on a mammalian cell line (e.g., DLD-1 colorectal cancer cells) using an MTT assay.[11]
-
Materials:
-
Mammalian cell line (e.g., DLD-1, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[12]
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle controls (medium with the same concentration of DMSO used for the highest drug dose) and untreated controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[11]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
-
Experimental Workflow Diagram
The following diagram provides a high-level overview of the experimental workflow for evaluating this compound.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. kimyagaran.com [kimyagaran.com]
- 5. youtube.com [youtube.com]
- 6. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mrclab.com [mrclab.com]
- 8. Cultivation of Anaerobic Bacteria | PPTX [slideshare.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note & Protocol: Stability Testing of Metronidazole Benzoate Suspensions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of a pharmaceutical suspension is a critical quality attribute that ensures its safety, efficacy, and patient acceptability throughout its shelf life. Metronidazole benzoate, a bitter-tasting ester of metronidazole, is often formulated as a suspension for pediatric or geriatric use to improve palatability. This document provides a comprehensive protocol for conducting stability testing of this compound suspensions in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2]
The purpose of stability testing is to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][3] This information is used to establish a shelf life for the drug product and recommend storage conditions. For suspensions, physical stability aspects such as particle size, viscosity, and redispersibility are as crucial as chemical stability.[4][5][6]
Scope
This protocol applies to the stability testing of this compound oral suspensions. It covers the necessary tests to assess the physical, chemical, and microbiological attributes of the formulation over time.
Stability Protocol
Batches and Container Closure System
Stability studies should be conducted on at least three primary batches of the drug product.[1][3] The batches should be manufactured to a minimum of pilot scale using a process that simulates the final production process.[3][4] The container closure system used for the stability studies should be the same as or simulate the proposed packaging for marketing.[1]
Storage Conditions and Testing Frequency
The following storage conditions and testing frequencies are based on ICH Q1A(R2) guidelines for products intended for storage at room temperature.[1][7]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity
Note: If a "significant change" occurs during the accelerated study, testing at the intermediate condition should be conducted. A significant change for a suspension can be defined as a greater than 5% change in assay from its initial value, failure to meet the acceptance criteria for appearance, physical attributes, and functionality tests (e.g., redispersibility), or failure to meet acceptance criteria for pH.
Stability-Indicating Parameters
The following parameters should be evaluated at each testing time point:
-
Physical: Appearance, pH, Particle Size Distribution, Viscosity, Redispersibility, and Sedimentation Volume.
-
Chemical: Assay of this compound and Degradation Products.
-
Microbiological: Total Aerobic Microbial Count (TAMC), Total Yeast and Mold Count (TYMC), and absence of specified objectionable microorganisms.
Experimental Protocols
Visual Inspection
Methodology:
-
Visually inspect each sample for any changes in color, odor, and the presence of any foreign matter.
-
For suspensions, observe for signs of caking, crystal growth, or phase separation.
-
Record all observations meticulously.
pH Measurement
Methodology:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Shake the suspension well to ensure homogeneity.
-
Measure the pH of an appropriate volume of the suspension at a controlled temperature (e.g., 25°C).
-
Record the pH value.
Assay of this compound and Degradation Products (Stability-Indicating HPLC Method)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[8]
Methodology:
-
Mobile Phase Preparation: A common mobile phase for this compound analysis consists of a mixture of acetonitrile and a buffer (e.g., 0.1% v/v Glacial Acetic acid) in a ratio of approximately 40:60.[9]
-
Standard Solution Preparation: Prepare a standard solution of this compound Reference Standard of known concentration in the mobile phase.
-
Sample Preparation:
-
Accurately weigh a portion of the well-shaken suspension.
-
Dilute the sample with the mobile phase to a final concentration within the linear range of the method.[10]
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Procedure:
-
Inject the standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solutions.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Calculate the assay of this compound using the peak area of the sample and the standard.
-
Identify and quantify any degradation products by comparing the chromatogram to that of a forced degradation study sample.
-
Particle Size Analysis
Methodology (Laser Diffraction):
-
Disperse a small, representative sample of the suspension in a suitable dispersant until an appropriate obscuration level is reached.
-
Analyze the sample using a laser diffraction particle size analyzer.
-
Measure the particle size distribution and report parameters such as D10, D50 (median particle size), and D90.
Viscosity Measurement
Methodology (Rotational Viscometer):
-
Equilibrate the suspension to a specified temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the suspension.
-
Measure the viscosity of the suspension.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
Redispersibility
Methodology:
-
Allow the suspension to settle for a defined period.
-
Gently invert the container by hand and count the number of inversions required to achieve a uniform suspension, free from any sediment at the bottom.
-
Alternatively, a mechanical shaker can be used, and the time required for complete redispersion can be measured.
Microbiological Purity Testing
Methodology:
-
Perform the Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC) according to the harmonized pharmacopeial method (e.g., USP <61>).
-
Test for the absence of specified objectionable microorganisms (e.g., Escherichia coli, Salmonella species, Pseudomonas aeruginosa, Staphylococcus aureus) according to USP <62>.
Data Presentation
Quantitative data from the stability study should be summarized in tables for clear comparison.
Table 1: Physical Stability Data for this compound Suspension (Long-Term Storage: 25°C/60%RH)
| Time Point (Months) | Appearance | pH | D50 (µm) | Viscosity (cP) | Redispersibility (Inversions) |
| Specification | Uniform suspension | 4.0 - 5.5 | Report | Report | ≤ 10 |
| 0 | Conforms | 4.52 | 15.2 | 350 | 5 |
| 3 | Conforms | 4.50 | 15.5 | 345 | 5 |
| 6 | Conforms | 4.48 | 15.8 | 340 | 6 |
| 9 | Conforms | 4.45 | 16.1 | 335 | 6 |
| 12 | Conforms | 4.42 | 16.5 | 330 | 7 |
Table 2: Chemical Stability Data for this compound Suspension (Long-Term Storage: 25°C/60%RH)
| Time Point (Months) | Assay of this compound (%) | Total Impurities (%) |
| Specification | 90.0 - 110.0 | Not More Than 2.0% |
| 0 | 100.5 | 0.15 |
| 3 | 100.2 | 0.20 |
| 6 | 99.8 | 0.25 |
| 9 | 99.5 | 0.30 |
| 12 | 99.1 | 0.35 |
Table 3: Microbiological Purity Data for this compound Suspension (Long-Term Storage: 25°C/60%RH)
| Time Point (Months) | TAMC (CFU/g) | TYMC (CFU/g) | Objectionable Microorganisms |
| Specification | ≤ 100 | ≤ 10 | Absent |
| 0 | < 10 | < 10 | Absent |
| 3 | < 10 | < 10 | Absent |
| 6 | < 10 | < 10 | Absent |
| 9 | < 10 | < 10 | Absent |
| 12 | < 10 | < 10 | Absent |
Visualization
Caption: Workflow for the stability testing of this compound suspension.
References
- 1. database.ich.org [database.ich.org]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. snscourseware.org [snscourseware.org]
- 4. pharmadekho.com [pharmadekho.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Oral Solutions and Suspensions (8/94) | FDA [fda.gov]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. Stability of this compound in suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. arlok.com [arlok.com]
Application Note: Validation of an Analytical Method for Metronidazole Benzoate in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the validation of an analytical method for the quantification of Metronidazole Benzoate, a widely used antiprotozoal and antibacterial agent. The described methodology adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the analytical data.[1][2] This document outlines the experimental procedures for key validation parameters, including specificity, linearity, range, accuracy, precision, robustness, and system suitability. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the processes.
Introduction
This compound is an essential medication used in the treatment of various anaerobic and protozoal infections.[3] Ensuring the quality and potency of pharmaceutical formulations containing this compound is critical for patient safety and therapeutic efficacy. A validated analytical method is a prerequisite for the routine quality control of the drug substance and its formulations.[4] The ICH has established harmonized guidelines for the validation of analytical procedures to ensure a standardized approach across the pharmaceutical industry.[1][2][5] This application note details the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Analytical Method Validation Workflow as per ICH Q2(R1)
Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
Materials and Methods
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Chemicals
-
This compound reference standard
-
Metronidazole and Benzoic Acid (for specificity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., in a 60:40 v/v ratio).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Experimental Protocols
System Suitability
Objective: To ensure the HPLC system is performing adequately for the intended analysis.
Protocol:
-
Prepare a standard solution of this compound (e.g., 20 µg/mL).
-
Inject the standard solution six times.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing factor
-
Theoretical plates
-
Relative Standard Deviation (%RSD) of the peak areas and retention times.
-
Acceptance Criteria:
-
%RSD of peak areas ≤ 2.0%
-
%RSD of retention times ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Specificity
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of potential interfering substances.[7]
Protocol:
-
Prepare solutions of:
-
Inject each solution into the HPLC system.
-
Analyze the chromatograms for any interference at the retention time of this compound.
-
Perform forced degradation studies by exposing this compound to acidic, alkaline, oxidative, and photolytic stress conditions.[10] Analyze the stressed samples to ensure the peak of the intact drug is well-resolved from any degradation products.
Linearity and Range
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.[7]
Protocol:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration (e.g., 10, 15, 20, 25, 30 µg/mL).[6]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the equation of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[7]
Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with a known amount of this compound.[10]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean % recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six replicate samples at 100% of the test concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day and inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst.
-
Calculate the %RSD for the combined results from both days/analysts.
-
Acceptance Criteria:
-
%RSD for repeatability ≤ 2.0%
-
%RSD for intermediate precision ≤ 2.0%
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a standard solution under each modified condition.
-
Assess the effect of these changes on the system suitability parameters and the assay results.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 4500 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 10 | 150234 |
| 15 | 225123 |
| 20 | 300567 |
| 25 | 375432 |
| 30 | 450876 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 16.0 | 15.9 | 99.4 | 99.5 |
| 16.0 | 15.9 | 99.4 | ||
| 16.0 | 16.0 | 100.0 | ||
| 100% | 20.0 | 19.9 | 99.5 | 99.7 |
| 20.0 | 20.0 | 100.0 | ||
| 20.0 | 19.9 | 99.5 | ||
| 120% | 24.0 | 23.8 | 99.2 | 99.3 |
| 24.0 | 23.9 | 99.6 | ||
| 24.0 | 23.8 | 99.2 |
Table 4: Precision Data
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | 0.8% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.2% | ≤ 2.0% |
Table 5: Robustness Data
| Parameter Varied | Modification | % Assay | System Suitability |
| Flow Rate | 0.9 mL/min | 99.8% | Pass |
| 1.1 mL/min | 100.2% | Pass | |
| Mobile Phase pH | 2.8 | 99.5% | Pass |
| 3.2 | 100.5% | Pass |
Logical Relationship of Validation Parameters
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion
The HPLC method for the quantification of this compound has been successfully validated in accordance with ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision over the defined range. The robustness of the method was confirmed by its resilience to minor variations in the analytical parameters. The system suitability criteria were met in all instances, ensuring the reliability of the analytical system. This validated method is suitable for its intended purpose of routine quality control analysis of this compound in pharmaceutical formulations.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. tandfonline.com [tandfonline.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. tandfonline.com [tandfonline.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating Assay for Metronidazole Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole benzoate, the benzoate ester of the antimicrobial agent metronidazole, is frequently used in oral suspensions to improve palatability by masking the bitter taste of the parent drug.[1] The chemical stability of this compound in pharmaceutical formulations is a critical quality attribute, as degradation can lead to a loss of potency and the formation of impurities. Hydrolysis of the ester bond, yielding metronidazole and benzoic acid, is the primary degradation pathway.[2] Therefore, a stability-indicating assay method (SIAM) is essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.
This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to separate this compound from its potential degradation products and is suitable for routine quality control and stability studies of pharmaceutical formulations.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Metronidazole Reference Standard
-
Benzoic Acid Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Purified Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following chromatographic conditions have been found to be effective for the separation of this compound and its degradation products:
| Parameter | Condition |
| HPLC Column | Waters Symmetry C8 (4.6 x 250 mm, 5 µm) or equivalent[3] |
| Mobile Phase | Acetonitrile : 0.01 M Potassium Phosphate Monobasic with 0.1% Glacial Acetic Acid (40:60, v/v)[3] |
| Flow Rate | 1.5 - 2.0 mL/min[3][4] |
| Detection | UV at 271 nm or 273 nm[3][4] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[5] |
Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 µg/mL to 800 µg/mL.[3]
-
Sample Preparation (for Suspension): Accurately transfer a portion of the suspension equivalent to a known amount of this compound into a volumetric flask. Add methanol and sonicate to dissolve the active ingredient. Dilute to volume with methanol. Further dilute an aliquot with the mobile phase to fall within the calibration curve range. Filter the final solution through a 0.45 µm membrane filter before injection.[6]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. The drug substance is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified duration. Neutralize the solution with 0.1 N NaOH before dilution with the mobile phase for analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 80°C for a specified duration. Neutralize the solution with 0.1 N HCl before dilution with the mobile phase for analysis. This compound is reported to be significantly degraded under alkaline conditions.[7][8]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified duration. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed sample in methanol and dilute with the mobile phase for analysis. The drug has been reported to be stable to dry heat.[7][8]
-
Photolytic Degradation: Expose a solution of this compound (in a transparent container) to UV light (e.g., 254 nm) or sunlight for a specified duration. Analyze the solution after appropriate dilution. The drug has been reported to be stable under photolytic conditions.[7][8]
Results and Data Presentation
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 0.2 - 800 µg/mL (r² > 0.999)[3] |
| Precision (%RSD) | Intraday: < 1%, Interday: < 2%[3][5] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL[3] |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL[3] |
| Specificity | No interference from excipients, degradation products are well-separated. |
Summary of Forced Degradation Studies
The following table summarizes the expected outcomes of the forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | % Degradation (Approximate) | Major Degradation Products |
| Acidic | 0.1 N HCl | 2-4 hours at 80°C | Mild | Metronidazole, Benzoic Acid |
| Alkaline | 0.1 N NaOH | 1-2 hours at 80°C | Significant | Metronidazole, Benzoic Acid |
| Oxidative | 3% H₂O₂ | 24 hours at RT | Mild | - |
| Thermal | Dry Heat | 48 hours at 105°C | Stable | - |
| Photolytic | UV Light/Sunlight | 7 days | Stable | - |
Note: The extent of degradation may vary depending on the exact experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the development of a stability-indicating HPLC method.
Degradation Pathway
Caption: Primary degradation pathway of this compound.
Conclusion
The described HPLC method is simple, rapid, and reliable for the determination of this compound in the presence of its degradation products.[3] The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine analysis and stability testing of this compound in pharmaceutical formulations. This application note provides a comprehensive framework for researchers and scientists to implement a robust stability-indicating assay for this important pharmaceutical compound.
References
- 1. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 2. tandfonline.com [tandfonline.com]
- 3. A stability-indicating HPLC assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. zsp.com.pk [zsp.com.pk]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability-indicating assay method for determination of this compound in bulk: Spectroscopic approach [zenodo.org]
Application Notes and Protocols: Preparation of Metronidazole Benzoate Oral Suspensions for Pediatric Research
Introduction
Metronidazole is a crucial antimicrobial agent for treating anaerobic bacterial and protozoal infections. However, its bitter taste presents a significant challenge for administration to pediatric patients, leading to poor compliance.[1] Metronidazole benzoate, an ester prodrug, is tasteless and is hydrolyzed in the gastrointestinal tract to release the active metronidazole.[2] Commercially available oral liquid formulations for children are not always accessible, particularly in low and middle-income countries, necessitating the extemporaneous compounding of oral suspensions.[3][4] These application notes provide detailed protocols for the formulation, preparation, and quality control of this compound oral suspensions intended for pediatric research, ensuring stability, palatability, and accurate dosing.
Data Presentation
Formulation Components
A variety of components are utilized in the formulation of pediatric this compound oral suspensions to ensure stability, palatability, and appropriate viscosity.
| Component Category | Examples | Purpose | Reference(s) |
| Active Pharmaceutical Ingredient (API) | This compound Powder | Tasteless prodrug of metronidazole | [1] |
| Suspending Agents | Ora-Plus, SyrSpend SF, Avicel RC-591 (microcrystalline cellulose and carboxymethylcellulose sodium), Xanthan Gum, Sodium Carboxymethylcellulose | To ensure uniform dispersion of the insoluble drug particles and prevent caking. | [5][6][7] |
| Vehicles/Diluents | Ora-Sweet, Ora-Sweet SF, Cherry Syrup, Simple Syrup, Purified Water, Glycerin, FIRST®-Grape II Suspension | Provides the liquid base for the suspension and can contribute to sweetness. | [5][6][8][9] |
| Sweeteners | Sucrose, Erythritol, Maltodextrin, Sodium Saccharin, Stevia | To improve the palatability of the formulation. | [1][3][8] |
| Flavoring Agents | Orange flavor, Vanilla, Chocolate Syrup | To mask any residual unpleasant taste and improve acceptability. | [1][3][10] |
| Preservatives | Sodium Methyl p-hydroxybenzoate, Sodium Benzoate | To prevent microbial growth in the aqueous formulation. | [3] |
| pH Regulators | Citric Acid Monohydrate, Sodium Citrate | To maintain a stable pH for the suspension. | [3] |
Stability of Compounded this compound Suspensions
The stability of extemporaneously prepared suspensions is critical for ensuring consistent dosage and safety.
| Concentration | Vehicle / Suspending System | Storage Condition | Duration | Remaining Drug (%) | Reference(s) |
| 16.0 mg/mL | Ora-Plus | Room Temperature | 90 days | Stable | [5] |
| 16.0 mg/mL | 1:1 mixture of Ora-Plus and Ora-Sweet | Room Temperature | 90 days | Stable | [5] |
| Not Specified | 1:1 mixture of Ora-Sweet and Ora-Plus | Not Specified | 60 days | Up to 93% | [6] |
| Not Specified | 1:1 mixture of Ora-Sweet SF and Ora-Plus | Not Specified | 60 days | Up to 93% | [6] |
| Not Specified | Cherry Syrup | Not Specified | 60 days | Up to 93% | [6] |
| Not Specified | SyrSpend SF | Refrigerated (2°C to 8°C) | 360 days | 99.3% to 105.3% of initial | [6] |
| Not Specified | SyrSpend SF | Ambient (25°C/60% RH) | 1 year | Stable | [6] |
| 25 mg/mL | PCCA SuspendIt | 5°C and 25°C | 180 days | Stable | [11] |
| 50 mg/mL | PCCA SuspendIt | 5°C and 25°C | 180 days | Stable | [11] |
| 80 mg/mL | Simple Syrup and Glycerin | Room Temperature or Refrigerated | 90 days | Default USP beyond-use date | [8] |
| 50 mg/mL | FIRST®-Grape II Suspension | Room Temperature (15° - 30°C) | 30 days | Stable | [9][12] |
| 250 mg/5 mL | Water-based with various excipients | Room Temperature (25 ± 2°C), 40 ± 2°C, 4 ± 2°C | 180 days | No variation > 10% | [3][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension (16.0 mg/mL)
This protocol is adapted from a stability study using commercially available vehicles.[5]
Materials:
-
This compound powder
-
Ora-Plus
-
Ora-Sweet
-
Mortar and pestle
-
Graduated cylinders
-
Amber plastic prescription bottles
Procedure:
-
Calculate the required amount of this compound and vehicles.
-
Triturate the this compound powder in a mortar to a fine consistency.
-
Incorporate a small amount of Ora-Plus to form a smooth paste.
-
Gradually add the remaining Ora-Plus and the Ora-Sweet in a 1:1 ratio, mixing continuously to ensure a homogenous suspension.
-
Transfer the suspension to a calibrated amber plastic bottle.
-
Rinse the mortar with a small amount of the final suspension and add it to the bottle to ensure complete transfer of the drug.
-
Cap the bottle and shake well.
-
Label the bottle with the drug name, concentration, preparation date, and beyond-use date.
Protocol 2: Preparation of Metronidazole Oral Suspension (250 mg/5 mL) from Powder
This protocol is based on a formulation developed for use in developing countries with basic, low-cost excipients.[3]
Materials:
-
Metronidazole powder
-
Sodium methyl p-hydroxybenzoate (preservative)
-
Sodium saccharin (sweetener)
-
Orange flavor
-
Erythritol (sweetener)
-
Maltodextrin (sweetener/vehicle)
-
Sodium carboxymethylcellulose (suspending agent)
-
Microcrystalline cellulose (suspending agent)
-
Purified water
-
Mixing vessels
Procedure:
-
Mixture A (Hydrophilic components): Weigh the required amounts of sodium methyl p-hydroxybenzoate, sodium saccharin, orange flavor, erythritol, and maltodextrin. Add each component to purified water and mix until completely dissolved.
-
Mixture B (Insoluble components): Weigh the required amounts of metronidazole, sodium carboxymethylcellulose, and microcrystalline cellulose. Mix the powders using the progressive dilution method.
-
Combining Mixtures: Add Mixture A to Mixture B and mix thoroughly until the powders are completely and uniformly suspended.
-
Transfer the final suspension to an appropriate container for dispensing.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its degradation products.[2][5][14]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: Acetonitrile and de-ionized water (e.g., 40:60 v/v or 64:40 v/v).[5][14][15] The exact ratio may require optimization.
Procedure:
-
Standard Preparation: Accurately weigh this compound reference standard and dissolve in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 10-1000 µg/mL).[14]
-
Sample Preparation: Accurately measure a volume of the this compound suspension and dilute it with the mobile phase to a concentration within the calibration curve range. Filter the sample through a 0.45 µm membrane filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve. The method should be able to separate this compound from potential hydrolysis products like metronidazole and benzoic acid.[2]
Visualizations
Caption: Workflow for the formulation and quality control of this compound oral suspension.
Caption: Simplified mechanism of action of metronidazole in anaerobic microorganisms.[16]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Stability of this compound in suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arlok.com [arlok.com]
- 7. Formulation development and stability studies of aqueous this compound suspensions containing various suspending agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. uspharmacist.com [uspharmacist.com]
- 9. firstkits.com [firstkits.com]
- 10. sickkids.ca [sickkids.ca]
- 11. Physicochemical and Microbiological Stability of Compounded Metronidazole Suspensions in PCCA SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstkits.com [firstkits.com]
- 13. researchgate.net [researchgate.net]
- 14. zsp.com.pk [zsp.com.pk]
- 15. researchgate.net [researchgate.net]
- 16. efda.gov.et [efda.gov.et]
Application of Metronidazole Benzoate in Veterinary Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole, a nitroimidazole antibiotic, is a cornerstone in veterinary medicine for treating infections caused by anaerobic bacteria and certain protozoa. However, its intensely bitter taste can lead to poor compliance in animals, presenting a significant challenge in treatment. Metronidazole benzoate, an ester prodrug of metronidazole, offers a more palatable alternative, improving dosing accuracy and patient acceptance. Upon oral administration, it is hydrolyzed in the gastrointestinal tract, releasing the active metronidazole. This document provides detailed application notes and protocols for researchers and drug development professionals on the use of this compound in veterinary pharmaceutical research, covering its formulation, analytical quantification, pharmacokinetic profiling, and evaluation of efficacy.
Data Presentation
Pharmacokinetic Parameters of Metronidazole in Various Animal Species
The following table summarizes key pharmacokinetic parameters of metronidazole (the active metabolite of this compound) in different veterinary species. It is important to note that these values can be influenced by factors such as the animal's health status, age, and whether they are fed or fasted.
| Species | Dosage | Route | Tmax (h) | Cmax (µg/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Dog | 44 mg/kg | Oral | ~1 | - | ~4.5 | 59-100% | [1] |
| Cat | 20 mg/kg (of this compound) | Oral | 3.6 ± 2.9 | 8.84 ± 5.4 | 5.16 | ~65% (variable) | |
| Horse | 20 mg/kg | Oral | 1.08 ± 0.6 | 22 ± 8 | 4.0 ± 1.1 | 74 ± 18% | [2][3] |
| Horse | 25 mg/kg | Oral | - | - | 2.9 | 85.0 ± 18.6% | [4] |
| Horse | 15 mg/kg | Rectal | 0.83 | 4.5 | 3.04 | - | [5][6] |
| Chinchilla | 20 mg/kg (of this compound) | Oral | - | - | - | - | [7][8] |
Note: Data for chinchillas primarily focuses on dose-dependent effects on food intake rather than detailed pharmacokinetics.[7][8]
Efficacy of this compound in Treating Giardiasis
| Species | Dosage | Duration | Efficacy | Adverse Events | Reference |
| Dog | 25 mg/kg, twice daily | 5 days | 91.9% reduction in cyst excretion | Similar to placebo (diarrhea and vomiting most common) | [9] |
| Dog | 0.2 ml/kg of a flavored oral suspension, twice daily | 5 days | 99.92% reduction in G. duodenalis cyst counts | Similar to placebo (10% incidence of diarrhea and vomiting) | [10][11] |
Experimental Protocols
Formulation of this compound Oral Suspension (50 mg/mL)
This protocol describes the preparation of a stable and palatable oral suspension of this compound suitable for veterinary research.
Materials:
-
This compound powder, USP
-
Glycerin
-
Simple Syrup, USP
-
Flavoring agent (e.g., chicken or fish flavor)
-
Mortar and pestle
-
Calibrated bottle
-
Purified water
Procedure:
-
Calculate the required amount of each ingredient for the desired total volume.
-
Accurately weigh the this compound powder and place it in the mortar.
-
Triturate the powder until it is finely powdered to ensure a uniform particle size.[12]
-
Weigh the glycerin and add a small amount to the mortar to levigate the this compound powder, forming a smooth paste.[12]
-
Gradually add the remaining glycerin while continuously triturating to maintain a homogenous mixture.
-
Incorporate the flavoring agent into the paste and mix thoroughly.
-
Transfer the mixture to a calibrated bottle.
-
Rinse the mortar and pestle with simple syrup and add it to the bottle to ensure the complete transfer of the drug.
-
Add simple syrup to the bottle to reach the final desired volume.
-
Cap the bottle and shake vigorously until the powder is evenly suspended.
Quality Control:
-
pH: Measure the pH of the final suspension.
-
Viscosity: Determine the viscosity to ensure proper pourability and suspension stability.
-
Assay: Perform an HPLC analysis to confirm the final concentration of this compound.
-
Physical Stability: Visually inspect for any signs of caking, crystallization, or phase separation over a defined period.
Quantification of Metronidazole in Animal Plasma using HPLC-UV
This protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of metronidazole in animal plasma.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
0.1% Orthophosphoric acid (OPA) in water (mobile phase component)
-
Metronidazole analytical standard
-
Internal standard (e.g., tinidazole)
-
Animal plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% OPA in water and methanol (e.g., 62:38 v/v).[13] The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 0.7 mL/min.[13]
-
Column Temperature: Ambient.
-
Detection Wavelength: 318 nm.[13]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Pipette 500 µL of animal plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation:
The method should be validated according to standard guidelines for bioanalytical method validation, including assessments of linearity, accuracy, precision, selectivity, and stability.
In Vivo Efficacy Study of this compound for Canine Giardiasis
This protocol describes a randomized, controlled clinical trial to evaluate the efficacy and safety of a this compound oral suspension for the treatment of naturally occurring giardiasis in dogs.
Study Design:
-
Animals: Client-owned dogs with a confirmed diagnosis of Giardia duodenalis infection based on a rapid immunoassay and/or fecal flotation with centrifugation.
-
Inclusion Criteria: Dogs of any breed and gender, otherwise healthy, with a positive Giardia test.
-
Exclusion Criteria: Pregnant or lactating dogs, dogs with severe concurrent diseases, or dogs that have received other antiprotozoal medications within a specified washout period.
-
Randomization: Dogs are randomly assigned to either the treatment group or a placebo control group.
-
Blinding: The study should be double-blinded, where neither the owner nor the veterinarian knows the treatment allocation.
Treatment Protocol:
-
Treatment Group: Administer the formulated this compound oral suspension at a dose of 25 mg/kg body weight, twice daily for 5-7 days.[9]
-
Control Group: Administer a placebo suspension with the same appearance and flavor as the treatment, following the same dosing schedule.
Data Collection and Analysis:
-
Fecal Sample Collection: Collect fecal samples from each dog at baseline (Day 0) and at specified time points post-treatment (e.g., Days 5, 7, and 14).
-
Giardia Cyst Quantification: Use a standardized method, such as immunofluorescence assay (IFA), to count the number of Giardia cysts per gram of feces.
-
Clinical Assessment: Record clinical signs, particularly fecal consistency using a standardized scoring system, at each visit.
-
Safety Assessment: Monitor for any adverse events throughout the study period.
-
Statistical Analysis: Compare the percentage reduction in cyst counts between the treatment and control groups using appropriate statistical tests. Analyze the resolution of clinical signs and the incidence of adverse events.
Visualizations
Signaling Pathway of Metronidazole Activation in Anaerobic Protozoa
The following diagram illustrates the activation pathway of metronidazole in anaerobic protozoa like Giardia lamblia. Metronidazole is a prodrug that requires reduction of its nitro group to form cytotoxic intermediates that damage microbial DNA.[14][15][16][17][18]
Caption: Metronidazole activation pathway in anaerobic protozoa.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the workflow for a typical in vivo efficacy study of this compound in treating canine giardiasis.
Caption: Workflow for a canine giardiasis efficacy study.
Logical Relationship of this compound as a Prodrug
This diagram illustrates the logical relationship of this compound as a prodrug that is converted to its active form, metronidazole.
Caption: this compound as a prodrug.
References
- 1. Metronidazole: a method for its determination in biological fluids and its disposition kinetics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of metronidazole in horses after intravenous, rectal and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. Pharmacokinetics of metronidazole given to horses by intravenous and oral routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. madbarn.com [madbarn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pro-fr.virbac.com [pro-fr.virbac.com]
- 10. Treatment of giardiasis in dogs: field clinical study to confirm the efficacy, safety, and acceptance of a metronidazole-based flavored oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uspharmacist.com [uspharmacist.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Genetic variation in metronidazole metabolism and oxidative stress pathways in clinical Giardia lamblia assemblage A and B isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Genetic diversity in the metronidazole metabolism genes nitroreductases and pyruvate ferredoxin oxidoreductases in susceptible and refractory clinical samples of Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor aqueous solubility of metronidazole benzoate in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the poor aqueous solubility of metronidazole benzoate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of this compound and why is it so low?
This compound is the benzoate ester of metronidazole. This structural modification makes it tasteless, which is advantageous for oral formulations, especially for pediatric use. However, it significantly reduces its water solubility compared to the parent compound, metronidazole.[1][2] this compound is classified as practically insoluble in water.[2][3] Published data estimates its aqueous solubility to be approximately 0.1 mg/mL or 0.1435 g/L.[4][5]
The poor solubility is attributed to its chemical structure. The addition of the lipophilic benzoyl group increases the molecule's fat-solubility while decreasing its ability to form favorable hydrogen bonds with water, which is essential for aqueous dissolution.[6]
Caption: Relationship between structure and solubility of this compound.
Q2: I am unable to achieve my desired concentration in an aqueous solution. What is a general workflow for addressing this issue?
When facing solubility challenges with this compound, a systematic approach is recommended. Start with simpler methods like pH adjustment and the use of co-solvents. If these are insufficient, more advanced techniques such as preparing solid dispersions or using complexation agents may be necessary. The chosen method will depend on the experimental requirements, such as the final concentration needed and the compatibility of excipients with your application.
Caption: Troubleshooting workflow for enhancing this compound solubility.
Q3: Can I improve the solubility of this compound using solid dispersions?
Yes, creating solid dispersions is a highly effective method for enhancing the solubility and dissolution rate of this compound.[7] This technique involves dispersing the drug in an inert carrier matrix at the solid state. The improved solubility is often due to the reduction in drug crystallinity and particle size, and the increased wettability of the drug.[8][9]
Common carriers for creating metronidazole solid dispersions include Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG-4000).[7] The drug-to-carrier ratio is a critical factor, with higher ratios of carrier generally leading to greater solubility enhancement.[7]
Data on Solubility Enhancement with Solid Dispersions
| Carrier | Drug:Carrier Ratio | Method | Solubility Enhancement (Approx. Fold Increase) | Reference |
|---|---|---|---|---|
| Dextrose | 1:5 | Fusion/Melting | ~4x | [7] |
| Citric Acid | 1:5 | Fusion/Melting | ~10x | [7] |
| PVP | 1:5 | Solvent Evaporation | ~147x | [7] |
| PEG-4000 | 1:5 | Solvent Evaporation | ~245x |[7] |
Note: Fold increase is calculated relative to the pure drug's solubility as reported in the study.
Experimental Protocol: Solid Dispersion via Solvent Evaporation
This protocol is adapted for preparing a solid dispersion with PVP.
-
Preparation: Accurately weigh this compound and PVP in the desired ratio (e.g., 1:5).
-
Dissolution: Dissolve both the drug and the carrier in a suitable common solvent, such as ethanol or a dichloromethane/methanol mixture. Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. The evaporation should be conducted at a controlled temperature (e.g., 40-50°C) to prevent degradation.
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 50°C) for 24 hours to remove any residual solvent.
-
Processing: The dried solid dispersion can then be pulverized using a mortar and pestle and sieved to obtain a uniform particle size.[7]
-
Characterization (Optional but Recommended): Confirm the formation of the solid dispersion and the reduction in drug crystallinity using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[7][9]
Caption: Workflow for preparing solid dispersions by the solvent evaporation method.
Q4: Is complexation with cyclodextrins a viable strategy for this compound?
Absolutely. Complexation with cyclodextrins, particularly β-cyclodextrin (β-CD), is a proven method for significantly increasing the aqueous solubility of this compound.[4][10] Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic this compound molecule can be encapsulated within this cavity, forming an inclusion complex that has a much higher affinity for water.
One study demonstrated that complexation with β-CD increased the aqueous solubility of this compound by 9.7-fold, from 0.1435 g/L to 1.3881 g/L.[4] The formation of a 1:1 drug-to-cyclodextrin complex is typical.[4]
Experimental Protocol: Inclusion Complexation via Solvent Evaporation
-
Preparation: Determine the required amounts of this compound and β-cyclodextrin for a 1:1 molar ratio.
-
Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane). In a separate container, dissolve the β-cyclodextrin in water.
-
Mixing: Slowly add the aqueous β-cyclodextrin solution to the organic drug solution while stirring continuously.
-
Solvent Evaporation: Stir the mixture for a set period (e.g., 24 hours) to allow for complex formation. Then, remove the organic solvent using a rotary evaporator.
-
Product Recovery: The resulting aqueous solution containing the complex can be freeze-dried (lyophilized) to obtain a solid powder of the inclusion complex.
-
Confirmation: The formation of the inclusion complex should be confirmed using analytical techniques such as FT-IR, ¹H-NMR, or DSC.[10]
Q5: How do I perform a basic solubility study to quantify the improvement?
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent system.[10]
Experimental Protocol: Shake-Flask Solubility Measurement
-
Preparation: Prepare the solvent systems to be tested (e.g., purified water, phosphate buffer pH 6.8, water with 1% PVP, water with 1% β-CD).
-
Addition of Drug: Add an excess amount of the this compound powder (or the prepared solid dispersion/complex) to a known volume of each solvent system in a sealed container (e.g., a glass vial). The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.
-
Equilibration: Place the vials in a shaker bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24 or 48 hours) to allow the system to reach equilibrium.
-
Sample Collection: After equilibration, allow the samples to stand so that the excess solid can sediment. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm or 0.45 µm syringe filter) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as:
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor used. The experiment should be repeated at least in triplicate for statistical validity.
References
- 1. chemmethod.com [chemmethod.com]
- 2. kimyagaran.com [kimyagaran.com]
- 3. digicollections.net [digicollections.net]
- 4. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arlok.com [arlok.com]
- 6. CN113975232A - Pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
Preventing crystallization in aqueous metronidazole benzoate suspensions
Technical Support Center: Aqueous Metronidazole Benzoate Suspensions
Welcome to the technical support center for the formulation and analysis of aqueous this compound suspensions. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on preventing crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of crystallization in aqueous this compound suspensions?
A1: The primary cause of crystallization is the conversion of the anhydrous form of this compound to its monohydrate form.[1][2][3][4][5] This transformation is a common issue in aqueous suspensions of this active pharmaceutical ingredient (API), leading to crystal growth that can compromise the stability and bioavailability of the product.[3]
Q2: Why is preventing crystallization so critical for these suspensions?
A2: Crystal growth, often resulting from polymorphic transformation or Ostwald ripening, can significantly alter the particle size distribution of the suspension.[6][7] This change can negatively impact the physical stability, redispersibility, and bioavailability of the drug.[6] For instance, larger particles may dissolve more slowly, potentially reducing the drug's therapeutic efficacy. Furthermore, changes in crystal form can affect the product's overall performance and shelf life.
Q3: What role do excipients, particularly suspending agents, play in preventing crystallization?
A3: Suspending agents and other polymers play a crucial role in stabilizing the suspension and inhibiting crystal growth.[8] They can act as protective colloids, forming a barrier around the drug particles to prevent agglomeration and transformation.[6] Additionally, increasing the viscosity of the suspension vehicle with these agents can slow down the dissolution and recrystallization processes.[6] Studies have shown that specific agents like Avicel® RC-591 (a combination of microcrystalline cellulose and sodium carboxymethylcellulose) and xanthan gum are effective in preventing the formation of the monohydrate form of this compound.[1][2][3][4]
Q4: Can temperature fluctuations affect the stability of the suspension?
A4: Yes, temperature extremes and repeated temperature cycling during storage and processing should be avoided.[6] Since the solubility of this compound is temperature-dependent, an increase in temperature can cause smaller particles to dissolve.[6][7] A subsequent decrease in temperature can lead to a supersaturated state, causing the dissolved drug to recrystallize onto larger particles, a phenomenon known as Ostwald ripening.[6][7]
Troubleshooting Guide
Problem 1: I am observing significant crystal growth in my suspension during stability studies. What are the likely causes and how can I address them?
Possible Causes:
-
Polymorphic Transformation: The anhydrous this compound is likely converting to the more stable, less soluble monohydrate form.[1][2][3]
-
Ostwald Ripening: Temperature fluctuations may be causing smaller particles to dissolve and recrystallize onto larger ones.[7]
-
Inadequate Suspending Agent: The concentration or type of suspending agent may not be sufficient to inhibit crystal growth.
Troubleshooting Steps:
A logical workflow for troubleshooting this issue is presented below.
-
Confirm the Crystal Form: Use analytical techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR) to determine if a polymorphic transformation to the monohydrate form has occurred.[9][10]
-
Optimize the Suspending Agent:
-
Increase the concentration of the current suspending agent. Increasing the viscosity of the continuous phase can help slow down crystal growth.[6]
-
Evaluate alternative or combination suspending agents. Studies have found that Avicel® RC-591 and xanthan gum are particularly effective at inhibiting the anhydrate to monohydrate conversion.[1][2][4][5]
-
-
Control Particle Size: Start with a narrow range of particle sizes (1–10 microns) for the API.[6] This reduces the driving force for Ostwald ripening.
-
Maintain Strict Temperature Control: Avoid temperature extremes during both manufacturing and storage to prevent dissolution and subsequent recrystallization.[6]
Problem 2: My formulation with Avicel® RC-591 shows sedimentation at elevated temperatures (e.g., 40°C). What should I do?
Possible Cause:
-
The yield point of the suspension may be insufficient at higher temperatures, leading to sedimentation.
Troubleshooting Steps:
-
Rheological Analysis: Measure the viscosity and yield stress of your formulation at the elevated temperature to confirm this hypothesis.
-
Increase Polymer Concentration: Consider increasing the concentration of Avicel® RC-591 to enhance the yield point at 40°C/75% RH.[3]
-
Evaluate Alternative Polymers: Formulations with xanthan gum have been shown to resist sedimentation even at elevated temperatures and may be a suitable alternative or addition.[3]
Data Presentation
The selection and concentration of the suspending agent are critical for the stability of the suspension. The following table summarizes the performance of different suspending agents in this compound suspensions based on published stability studies.
Table 1: Comparison of Suspending Agent Performance in this compound Suspensions
| Suspending Agent | Concentration (% m/v) | Stability at 5°C & 25°C | Stability at 40°C/75% RH | Key Findings | Reference |
| Xanthan Gum | 0.65 - 0.85 | No sedimentation | No sedimentation | Maintained stability across all conditions. | [3] |
| Avicel® RC-591 | 0.8 - 1.2 | No sedimentation | Sedimentation observed | Effective at preventing monohydrate formation, but may require higher concentration for stability at elevated temperatures. | [1][3] |
| Magnesium Aluminium Silicate | 1.5 - 2.5 | Not fully stable | Not reported | Did not prevent crystal growth in earlier studies. | [3] |
| Povidone (Kollidon 90F) | Not specified | Not reported | Not reported | Evaluated but found to be less optimal. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Suspension
This protocol describes a general method for preparing a laboratory-scale batch of a stable suspension, based on successful formulations.
Methodology:
-
Vehicle Preparation: Disperse the chosen suspending agent (e.g., xanthan gum or Avicel® RC-591) in a portion of purified water using a high-shear mixer until a uniform dispersion is achieved.
-
Addition of Excipients: Add and dissolve other formulation components such as preservatives, sweeteners, and buffers into the vehicle.
-
Incorporation of API: Slowly add the anhydrous this compound powder to the vortex of the mixing vehicle to ensure proper wetting and avoid clumping.
-
Homogenization: Homogenize the resulting suspension using a suitable homogenizer to achieve a uniform and fine particle size distribution.
-
Final Volume Adjustment: Adjust the suspension to the final volume with purified water and mix thoroughly to ensure homogeneity.
Protocol 2: Characterization of Crystal Forms by Differential Scanning Calorimetry (DSC)
Objective: To detect the conversion of anhydrous this compound to its monohydrate form.
Methodology:
-
Sample Preparation: Carefully extract a sample from the suspension and dry it under appropriate conditions to remove water without inducing phase transformation. A control sample of the initial anhydrous API and a prepared monohydrate form should also be analyzed for comparison.
-
Instrument Setup: Calibrate the DSC instrument for temperature and heat flow.
-
Thermal Analysis:
-
Accurately weigh 3-5 mg of the dried sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the melting points of both the anhydrous and monohydrate forms (e.g., 25°C to 150°C).
-
-
Data Interpretation: Analyze the resulting thermogram. The anhydrous form and the monohydrate form will exhibit distinct endothermic peaks at their respective melting points. The presence of a peak corresponding to the monohydrate in a sample from the stability study confirms the conversion.
References
- 1. Formulation development and stability studies of aqueous this compound suspensions containing various suspending agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation development and stability studies of aqueous this compound suspensions containing various suspending agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Development and Stability Studies of Aqueous this compound Suspensions Containing Various Suspending Agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions [pharmapproach.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. acadpubl.eu [acadpubl.eu]
- 10. Crystallography Analysis [intertek.com]
Navigating Peak Tailing in HPLC Analysis of Metronidazole Benzoate: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of metronidazole benzoate, achieving optimal peak symmetry is paramount for accurate quantification. Peak tailing, a common chromatographic issue, can compromise resolution and lead to inaccurate results. This technical support center provides a comprehensive guide to troubleshooting and resolving peak tailing in the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak with a "tail." This is often quantified by the tailing factor or asymmetry factor, where a value greater than 1 indicates tailing.
Q2: Why is peak tailing a problem in the analysis of this compound?
Peak tailing can significantly impact the accuracy and precision of quantitative analysis. It leads to:
-
Poor resolution: Tailing peaks can overlap with adjacent peaks, making accurate integration and quantification difficult.
-
Inaccurate peak integration: The diffuse tail of the peak can be difficult for the chromatography data system to integrate correctly, leading to underestimation of the analyte concentration.
-
Reduced sensitivity: As the peak broadens, its height decreases, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).
Q3: What are the most common causes of peak tailing for a compound like this compound?
The primary causes of peak tailing in the reversed-phase HPLC analysis of this compound are often related to secondary interactions between the analyte and the stationary phase, as well as mobile phase conditions. Key factors include:
-
Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with basic functional groups on the analyte. This compound has a basic imidazole ring, which can lead to these secondary interactions.
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing. The strongest basic pKa of metronidazole is approximately 3.27.[1]
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.
Troubleshooting Guide
When encountering peak tailing during the HPLC analysis of this compound, a systematic approach to troubleshooting is recommended. The following guide, presented in a question-and-answer format, addresses specific issues and provides actionable solutions.
Issue 1: Asymmetrical peak shape observed for this compound.
Is the mobile phase pH appropriate?
-
Rationale: The pKa of the strongest basic site of metronidazole is approximately 3.27.[1] If the mobile phase pH is close to this value, the analyte will exist in both protonated (ionized) and neutral (non-ionized) forms, which can have different retention times, resulting in a tailed peak.
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. For this compound, using a mobile phase with a pH between 4.5 and 5.0 can help ensure a consistent ionization state and improve peak shape. One successful method utilized a mobile phase of acetonitrile and 0.1% glacial acetic acid in monobasic potassium phosphate (0.01 M) (40:60, v/v), which would result in a pH in this range.[2]
Are there potential secondary interactions with the stationary phase?
-
Rationale: The basic nature of the imidazole moiety in metronidazole can lead to strong interactions with acidic silanol groups on the silica backbone of the stationary phase. These secondary interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Solutions:
-
Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanol groups are chemically deactivated.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with this compound.
-
Use a "Base-Deactivated" Column: These columns are specifically designed with a very low concentration of active silanol groups and are ideal for the analysis of basic compounds.
-
Issue 2: Peak tailing develops over a series of injections.
Could the column be contaminated or degraded?
-
Rationale: The accumulation of strongly retained sample components or the stripping of the bonded phase due to harsh mobile phase conditions (e.g., high pH) can expose active silanol groups or create blockages.
-
Solutions:
-
Implement a Column Washing Procedure: After a sequence of analyses, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly adsorbed sample components and particulates.
-
Check for Column Voids: A sudden shock or pressure surge can cause the column packing to settle, creating a void at the inlet. This can be checked by carefully disconnecting the column and inspecting the inlet. If a void is present, the column may need to be replaced.
-
Issue 3: All peaks in the chromatogram are tailing, not just this compound.
Is there an issue with extra-column volume?
-
Rationale: If all peaks exhibit tailing, the problem is likely not chemical in nature but rather related to the physical setup of the HPLC system.
-
Solution:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest internal diameter that is practical for your system, especially between the column and the detector.
-
Ensure Proper Fittings: Check all fittings to ensure they are properly tightened and that there are no dead volumes where the sample can diffuse.
-
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of this compound. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 |
| Column | Waters Symmetry C8 (4.6 mm x 250 mm, 5 µm) | Novapak C18 (3.9 x 150 mm, 4 µm) |
| Mobile Phase | Acetonitrile:0.1% glacial acetic acid in 0.01 M KH2PO4 (40:60, v/v) | Methanol:Water (50:50, v/v) |
| Flow Rate | 2.0 mL/min | Not specified |
| Detection | UV at 271 nm | UV at 254 nm |
| Injection Volume | 20 µL | Not specified |
| Temperature | Ambient | Not specified |
| Reference | [2] | [3] |
Visualizing the Troubleshooting Workflow
To aid in the systematic troubleshooting of peak tailing, the following workflow diagram illustrates the decision-making process.
Caption: Troubleshooting workflow for peak tailing in HPLC.
By systematically evaluating these potential causes and implementing the suggested solutions, researchers can effectively troubleshoot and eliminate peak tailing in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
Technical Support Center: Enhancing Metronidazole Benzoate Dissolution
Welcome to the technical support center for improving the dissolution rate of metronidazole benzoate formulations. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions.
Q1: My this compound formulation is showing poor and inconsistent dissolution profiles. What are the likely causes and how can I improve it?
A1: Poor and variable dissolution of this compound is a common issue, primarily due to its low aqueous solubility. Several factors could be contributing to this problem. Here’s a troubleshooting guide:
-
Particle Size: The initial particle size of the active pharmaceutical ingredient (API) is critical. Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.
-
Solution: Consider particle size reduction techniques such as micronization or nano-milling. However, be aware that simple micronization may not always be sufficient, as finer particles can agglomerate.[1] Nanosuspensions, prepared by media milling or high-pressure homogenization, can significantly increase the surface area and improve dissolution.[2]
-
-
Wettability: this compound can exhibit poor wettability in the dissolution medium.
-
Solid-State Properties: The crystalline form of this compound can impact its solubility. Different polymorphs or the presence of solvates can have different dissolution rates.
-
Solution: Characterize the solid-state properties of your API using techniques like DSC and XRD. Cocrystallization with a suitable coformer can modify the crystal structure and enhance solubility.[5]
-
-
Formulation Excipients: The choice and concentration of excipients play a crucial role.
Q2: I'm developing a tablet formulation and disintegration is rapid, but drug release is still slow. Why is this happening and what can I do?
A2: This scenario, often termed "disintegration-dissolution mismatch," indicates that while the tablet is breaking apart into smaller granules, the drug particles within those granules are not dissolving efficiently.
-
Cause: The drug particles may be poorly wetted, or they may be strongly bound within the granular matrix, limiting their exposure to the dissolution medium.
-
Troubleshooting Steps:
-
Optimize Superdisintegrant Incorporation: The method of incorporating the superdisintegrant matters. Intragranular addition (mixed with the drug before granulation) often leads to faster disintegration of the tablet into granules, while extragranular addition (blended with granules before compression) helps the granules themselves to break apart. A combination of both (intra- and extragranular) is often most effective.[6]
-
Enhance API Solubility: Even with rapid disintegration, the intrinsic solubility of this compound will be the rate-limiting step. Consider the following:
-
Solid Dispersions: Formulating the drug as a solid dispersion with a hydrophilic carrier can significantly enhance its dissolution rate.[3][10]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier and coating material, which can improve the dissolution rate.[11]
-
-
Particle Size within Granules: Ensure the primary drug particles within the granules are sufficiently small.
-
Q3: I am working on a suspension formulation and observing crystal growth over time, which is affecting the dissolution rate. How can I prevent this?
A3: Crystal growth in this compound suspensions is often due to a polymorphic transformation from an anhydrous to a monohydrate form, which is less soluble.[12][13]
-
Cause: The aqueous environment of the suspension facilitates the conversion to the more stable, but less soluble, hydrate form.
-
Solutions:
-
Suspending Agent Selection: The choice of suspending agent is critical. Certain agents can inhibit crystal growth. Studies have shown that suspending agents like Avicel® RC-591 can prevent the formation of the monohydrate form.[13]
-
Control of Particle Size Distribution: A narrow particle size distribution is desirable. Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, can be minimized by starting with a more uniform particle size.
-
Excipient Screening: Screen for excipients that can inhibit hydrate formation. This may involve solubility studies in the presence of different stabilizers.
-
Data Summary Tables
The following tables summarize quantitative data from various studies on enhancing the dissolution of metronidazole and its benzoate salt.
Table 1: Effect of Solid Dispersion on Metronidazole Solubility [3]
| Carrier | Drug:Carrier Ratio | Preparation Method | Solubility (µg/mL) | Fold Increase in Solubility |
| Pure Drug | - | - | 433.8 | 1 |
| Dextrose | 1:5 | Fusion/Melting | 1767.27 | 4.07 |
| Citric Acid | 1:5 | Fusion/Melting | 4139.42 | 10.49 |
| PEG-4000 | 1:5 | Solvent Evaporation | 106513.67 | 245.54 |
| PVP | 1:5 | Solvent Evaporation | 75490.65 | 174.01 |
Table 2: Dissolution Enhancement of Metronidazole via Cocrystallization [5]
| Compound | Apparent Solubility (mg/mL) | Intrinsic Dissolution Rate (IDR) (mg·cm⁻²·min⁻¹) |
| Metronidazole (MTZ) | 13.19 | 1.91 |
| MTZ-Ethyl Gallate Cocrystal | 17.91 | 2.43 |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments aimed at improving the dissolution rate of this compound.
Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound using Polyvinylpyrrolidone (PVP) as a hydrophilic carrier, which has been shown to significantly enhance dissolution.[3]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (96%)
-
Vacuum oven
-
Mortar and pestle
-
Sieve (e.g., #44)
Procedure:
-
Accurately weigh this compound and PVP in the desired ratio (e.g., 1:1, 1:2, 1:5).
-
Dissolve both the drug and the carrier in a minimal amount of 96% ethanol with stirring until a clear solution is obtained. Gentle heating (40-50°C) may be applied to facilitate dissolution.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40±2°C) until a solid mass is formed.[14][15]
-
Further dry the solid mass in a desiccator to ensure complete removal of the solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powdered mass through a sieve to obtain a uniform particle size.[3]
-
Store the prepared solid dispersion in a tightly sealed container in a cool, dry place.
-
Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphization of the drug and evaluate its dissolution profile against the pure drug.
Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.
Protocol 2: In Vitro Dissolution Testing
This protocol outlines a standard procedure for evaluating the dissolution rate of this compound formulations, such as tablets or suspensions.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
UV-Vis Spectrophotometer
Reagents:
Procedure:
-
Prepare 900 mL of 0.1 N HCl dissolution medium and place it in the dissolution vessel.
-
Maintain the temperature of the medium at 37 ± 0.5°C.
-
Set the paddle rotation speed to 100 rpm.[16]
-
Place one dosage form (e.g., one tablet or a specified volume of suspension) into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[16]
-
Filter the samples through a suitable filter (e.g., 0.45 µm nylon syringe filter).
-
Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at the appropriate wavelength (λmax of ~276 nm in 0.1M HCl).[3]
-
Calculate the cumulative percentage of drug released at each time point.
Caption: Standard Workflow for In Vitro Dissolution Testing.
Signaling Pathways and Mechanisms
The following diagram illustrates the logical relationship between common formulation problems and the corresponding enhancement strategies to improve dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. CN113975232A - Pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Liquisolid Tablets for Dissolution Enhancement of a Hypolipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. iris.cnr.it [iris.cnr.it]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Formulation Strategies for Metronidazole Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of metronidazole benzoate, with a primary focus on minimizing hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Physical Instability: Crystal Growth Observed in Suspension | Conversion of the anhydrous form of this compound to its monohydrate form. | - Suspending Agent Selection: Employ suspending agents known to inhibit crystal growth. Avicel® RC-591, a combination of microcrystalline cellulose and sodium carboxymethylcellulose, has been shown to be effective in preventing monohydrate formation.[1][2][3] Xanthan gum can also be considered. - Temperature Control: Avoid temperature cycling and exposure to high temperatures, which can accelerate the conversion. Store formulations at controlled room or refrigerated temperatures as determined by stability studies. |
| Chemical Instability: Significant Degradation Detected | Hydrolysis: this compound is an ester and is susceptible to hydrolysis, which is significantly accelerated under alkaline conditions.[4] | - pH Control: Maintain the formulation pH in a slightly acidic range (around 4.0-5.0), where the rate of hydrolysis is minimized.[4] Use appropriate buffering agents to ensure pH stability throughout the product's shelf life. - Excipient Selection: Be mindful of the pH of all excipients and their potential to alter the final formulation's pH. |
| Inconsistent Assay Results | - Analytical Method Issues: The analytical method may not be stability-indicating or properly validated. - Improper Sample Preparation: Inadequate dispersion of the suspension before sampling can lead to non-representative results. | - Validated Stability-Indicating Method: Utilize a validated stability-indicating HPLC method that can separate this compound from its degradation products (metronidazole and benzoic acid).[5] - Thorough Mixing: Ensure the suspension is thoroughly shaken before taking a sample for analysis to guarantee homogeneity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous formulations?
A1: The primary degradation pathway for this compound in aqueous formulations is hydrolysis. Being an ester, it can be cleaved by water into its parent compounds: metronidazole and benzoic acid. This reaction is catalyzed by both acids and bases, but it is significantly more pronounced in alkaline conditions.[4]
Q2: What is the optimal pH range to ensure the stability of a this compound suspension?
A2: To minimize hydrolysis, it is recommended to maintain the pH of the formulation in a stable range of 4-5.[4] Degradation rates increase significantly in alkaline environments.
Q3: I am observing crystal growth in my suspension. What is causing this and how can I prevent it?
A3: Crystal growth in aqueous suspensions of this compound is often due to the conversion of the anhydrous form of the drug to its monohydrate form.[1][2][3] This can be mitigated by selecting appropriate suspending agents. Studies have shown that Avicel® RC-591 can effectively prevent this conversion.[1][2][3]
Q4: What are the key parameters to consider when developing a stability-indicating analytical method for this compound?
A4: A robust stability-indicating method, typically HPLC, should be able to effectively separate and quantify this compound in the presence of its potential degradation products, including metronidazole and benzoic acid, as well as any impurities from the drug substance and formulation excipients.[5] The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q5: Can co-solvents be used to improve the stability of this compound?
A5: The use of co-solvents can have a variable impact on the stability of this compound. For instance, in studies with the active moiety, metronidazole, propylene glycol was found to increase stability at a low pH, whereas polyethylene glycol 400 had a detrimental effect.[6] Therefore, the effect of any co-solvent on the hydrolysis of this compound should be carefully evaluated through stability studies.
Quantitative Data on Stability
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Alkaline Hydrolysis | 1.0 N NaOH, refluxed for 6 hours at 60°C | Significant degradation (58.6%) | [4] |
| Acidic Hydrolysis | 1.0 N HCl, refluxed for 6 hours at 60°C | Mild degradation | [4] |
| Neutral Hydrolysis | Refluxed in distilled water for 6 hours at 60°C | Mild degradation (15.3%) | [4] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Mild degradation (24.6%) | [4] |
| Thermal Degradation | Dry heat | Stable | [4] |
| Photolytic Degradation | Exposure to direct sunlight | Stable | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on established methods for the analysis of this compound and its degradation products.[5]
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Sample Preparation (for Suspension):
-
Accurately weigh an amount of suspension equivalent to a target concentration of this compound.
-
Disperse the suspension in a suitable volume of mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the final volume with the mobile phase and mix well.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks of metronidazole, benzoic acid, and this compound based on their retention times.
-
Calculate the concentration of this compound and its degradation products in the sample by comparing the peak areas with those of the standard.
-
Visualizations
Hydrolysis of this compound
The following diagram illustrates the base-catalyzed hydrolysis of this compound, which is the most significant degradation pathway in aqueous formulations.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of a this compound formulation.
Caption: A typical workflow for conducting stability studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. academicjournals.org [academicjournals.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Stability of this compound in suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of metronidazole benzoate
Welcome to the technical support center for the LC-MS/MS analysis of metronidazole benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate quantification.[1][3] The most common matrix effect is ion suppression, which can compromise the sensitivity, precision, and accuracy of the analytical method.[4][5]
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Ion suppression for this compound can be caused by a variety of endogenous and exogenous substances present in the biological matrix. Common culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, these are a major source of ion suppression, particularly when using electrospray ionization (ESI).[4]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.[1][6]
-
Other Endogenous Molecules: Lipids, proteins, and metabolites that co-elute with this compound can compete for ionization.[1]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.[7][8] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column and before the mass spectrometer. A stable baseline signal is established. Then, a blank matrix sample (that does not contain the analyte) is injected. Any deviation from the stable baseline indicates the presence of matrix effects at that retention time.[8] A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Inconsistent Results
This is often a primary indicator of ion suppression. Follow these steps to troubleshoot:
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a leading cause of matrix effects.[4] Consider the following techniques to improve the purity of your sample extract.
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.[4] If you are using PPT and suspect phospholipid interference, consider switching to a different extraction method.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.[9]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbents to retain the analyte while matrix components are washed away.[4] Mixed-mode SPE can be particularly effective at removing a broad range of interferences.
Step 2: Optimize Chromatographic Separation
If matrix components co-elute with this compound, adjusting the chromatography can resolve the issue.
-
Modify the Mobile Phase Gradient: Altering the gradient profile can shift the retention time of this compound away from interfering matrix components.[8]
-
Change the Analytical Column: Using a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) can change the elution order and resolve the co-elution.
-
Employ a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components (which often elute at the beginning of the run) to waste instead of the mass spectrometer source.[10]
Step 3: Use an Appropriate Internal Standard
An internal standard (IS) is crucial for compensating for matrix effects.[4]
-
Ideal Choice: Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS, such as metronidazole-d4, is the gold standard.[9][11] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.
-
Alternative: Structural Analog: If a SIL-IS is unavailable, a structural analog that has similar chromatographic behavior and ionization efficiency can be used.
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify retention time regions where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
Methodology:
-
Set up the LC-MS/MS system with the analytical column in place.
-
Connect the LC outlet to one port of the tee union.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee.
-
Connect the third port of the tee to the mass spectrometer's ion source.
-
Begin the LC mobile phase flow using your analytical gradient.
-
Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the signal for the this compound MRM transition and wait for a stable baseline.
-
Inject the blank matrix extract.
-
Monitor the baseline for any deviations during the chromatographic run.
Workflow Diagram:
References
- 1. longdom.org [longdom.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Quantification of metronidazole in healthy subjects' feces using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metronidazole Benzoate HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of metronidazole benzoate.
Troubleshooting Guide
Users may encounter several issues during the HPLC analysis of this compound. This guide provides a systematic approach to identify and resolve common problems.
Q1: Why am I seeing poor peak shape (e.g., peak tailing or fronting) for my this compound peak?
A1: Poor peak shape is a common issue in HPLC and can be caused by several factors. Here’s a step-by-step guide to troubleshoot this problem:
-
Mobile Phase pH: The pH of the mobile phase is critical. This compound has a pKa value, and operating too close to this pKa can lead to peak tailing.
-
Recommendation: Adjust the mobile phase pH. Using a buffer, such as a phosphate buffer, can help maintain a stable pH. For example, a mobile phase containing potassium dihydrogen orthophosphate buffer at pH 4.5 has been shown to be effective.[1][2][3] Adding a small amount of an acid like glacial acetic acid (e.g., 0.1%) can also improve peak shape.[4][5][6]
-
-
Column Choice: The stationary phase can significantly impact peak shape.
-
Sample Overload: Injecting too much sample can lead to peak fronting.
-
Recommendation: Try reducing the injection volume or the concentration of your sample.
-
-
Contamination: Contamination of the column or mobile phase can also affect peak shape.
-
Recommendation: Ensure your mobile phase is freshly prepared and filtered. Flush the column with a strong solvent to remove any potential contaminants.[10]
-
Q2: My retention time for this compound is too long or too short. How can I adjust it?
A2: Retention time can be adjusted by modifying the mobile phase composition and flow rate.
-
To Decrease Retention Time (Analyte Elutes Too Late):
-
Increase the organic solvent content: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A higher organic content will decrease the retention of this compound on a reversed-phase column.
-
Increase the flow rate: A higher flow rate will cause the analyte to move through the column faster.
-
-
To Increase Retention Time (Analyte Elutes Too Early):
-
Decrease the organic solvent content: Decrease the percentage of the organic solvent in your mobile phase. This will increase the interaction of the analyte with the stationary phase, leading to a longer retention time.
-
Decrease the flow rate: A lower flow rate will increase the time the analyte spends in the column.
-
Q3: I am not getting good resolution between this compound and its impurities or degradation products. What should I do?
A3: Achieving good resolution is crucial for accurate quantification. Here are some steps to improve the separation:
-
Optimize the Mobile Phase:
-
Change the organic solvent: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivity of these solvents can improve resolution.
-
Adjust the buffer concentration or pH: Modifying the pH can alter the ionization state of the analytes and improve separation. A study successfully separated this compound from its potential degradation products, metronidazole and benzoic acid, using a mobile phase of acetonitrile and 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v).[5][6]
-
Consider ion-pairing reagents: For complex separations, adding an ion-pairing reagent like octanesulfonic acid sodium salt can be effective.[11]
-
-
Change the Column:
-
Different stationary phase: If you are using a C18 column, a C8 or a phenyl column might offer different selectivity and improve resolution.
-
-
Gradient Elution: If isocratic elution is not providing adequate separation, consider developing a gradient elution method where the mobile phase composition is changed over time.
Frequently Asked Questions (FAQs)
Q4: What is a good starting mobile phase for this compound HPLC analysis?
A4: A good starting point for developing a method is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous phase. Several published methods use a ratio of around 40:60 to 60:40 (organic:aqueous).[4][5][6][7][8] For example, a mobile phase of methanol and de-ionized water (64:40, v/v) has been used successfully.[7][8] Another common starting point is a mixture of acetonitrile and a phosphate buffer with an acidic modifier.[5][6]
Q5: What detection wavelength should I use for this compound?
A5: The UV detection wavelength for this compound is typically set between 254 nm and 320 nm.[7][8] The maximum absorption is often reported around 310 nm or 320 nm.[1][2][3] A wavelength of 271 nm has also been used effectively.[5][6] It is always recommended to determine the UV spectrum of your this compound standard in your mobile phase to select the optimal wavelength.
Q6: How can I ensure my HPLC method is stable and reproducible?
A6: To ensure method stability and reproducibility, consider the following:
-
Use a buffered mobile phase: This will prevent pH shifts that can cause variations in retention time.
-
Degas the mobile phase: Dissolved gases in the mobile phase can lead to baseline noise and pump problems.
-
Use a guard column: This will protect your analytical column from contamination and extend its lifetime.
-
Perform regular system suitability tests: This will ensure that your HPLC system is performing correctly before running your samples.
Data Presentation
Table 1: Comparison of Different Mobile Phase Compositions for this compound HPLC Analysis
| Organic Solvent | Aqueous Phase | Ratio (Organic:Aqueous) | Column Type | Retention Time (min) | Reference |
| Acetonitrile | 0.1% Octansulfonic acid sodium salt | Not specified | CN-RP | Not specified | [11] |
| Acetonitrile | 0.5 M KH2PO4 buffer (pH 4.5) with Triethylamine | 30:70 | C18 | 9.9 | [1][2][3] |
| Methanol | De-ionized water | 64:40 | C18 | ~7.7 | [7][8] |
| Acetonitrile | 0.1% v/v Glacial Acetic acid | 40:60 | C18 | ~4.1 | [4] |
| Acetonitrile | 0.1% Glacial acetic acid in 0.01 M KH2PO4 | 40:60 | C8 | ~5.0 | [5][6] |
| Acetonitrile | 0.005 M KH2PO4 buffer (pH 2.5) | 30:70 | C18 | Not specified | [12] |
Experimental Protocols
Protocol 1: HPLC Method for this compound in Pharmaceutical Suspensions [7][8]
-
Column: C18 (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol and de-ionized water (64:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Temperature: Ambient
-
Elution: Isocratic
Protocol 2: Stability-Indicating HPLC Assay for this compound [5][6]
-
Column: Waters Symmetry C8 (250 x 4.6 mm, 5 µm packing)
-
Mobile Phase: Acetonitrile and 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v)
-
Flow Rate: 2.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 271 nm
-
Temperature: Ambient
-
Elution: Isocratic
Visualizations
Caption: A flowchart for systematic HPLC troubleshooting.
References
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. ijnrd.org [ijnrd.org]
- 5. A stability-indicating HPLC assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zsp.com.pk [zsp.com.pk]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ijsdr.org [ijsdr.org]
- 11. ijpsr.com [ijpsr.com]
- 12. Stability indicating reversed-phase liquid chromatographic determination of this compound and diloxanide furoate as bulk drug and in suspension dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Physical Stability of Metronidazole Benzoate Suspensions
Welcome to the Technical Support Center for the formulation and development of metronidazole benzoate suspensions. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common physical stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical stability issues encountered with this compound suspensions?
A1: The most common physical stability problems are crystal growth, sedimentation, and caking. Crystal growth is often due to the conversion of the anhydrous form of this compound to its monohydrate form, which is less soluble and can lead to an increase in particle size[1][2][3]. Sedimentation is the settling of suspended particles, which can lead to a lack of dose uniformity. Caking is the formation of a non-redispersible sediment, which is a critical stability failure.
Q2: How does the choice of suspending agent impact the stability of the suspension?
A2: Suspending agents are crucial for enhancing the physical stability of this compound suspensions by increasing the viscosity of the external phase and retarding particle settling. Studies have shown that agents like Xanthan gum and Avicel® RC-591 (a combination of microcrystalline cellulose and carboxymethylcellulose sodium) are effective in optimizing formulation properties[1][4]. Modified starches have also demonstrated comparable or even superior performance to traditional agents like acacia and methylcellulose in creating stable suspensions[5]. The concentration of the suspending agent is also a critical factor; higher concentrations generally lead to increased viscosity and better suspension stability[5][6].
Q3: What is the significance of the anhydrate to monohydrate conversion of this compound?
A3: this compound can exist in an anhydrous and a monohydrate crystalline form. The monohydrate form is the thermodynamically stable form in water below 38°C[2]. This conversion is a significant issue in aqueous suspensions as it leads to the growth of larger crystals, altering the particle size distribution and potentially affecting the bioavailability and therapeutic efficacy of the drug[2][3]. This phenomenon is particularly noted in suspensions stored at cooler temperatures, such as 4°C[2].
Q4: Can suspending agents prevent the hydration and crystal growth of this compound?
A4: Yes, certain suspending agents have been shown to inhibit the conversion to the monohydrate form. For instance, formulations containing Avicel® RC-591 did not exhibit monohydrate formation, suggesting a positive effect of this suspending agent on preventing crystal growth[1][4]. This indicates that the interaction between the suspending agent and the drug particles can play a crucial role in stabilizing the anhydrous form.
Q5: What rheological properties are desirable for a stable this compound suspension?
A5: A stable suspension should ideally exhibit pseudoplastic flow and thixotropy. Pseudoplasticity means the viscosity decreases with increasing shear rate (e.g., during shaking or pouring), allowing for easy dispensing, and then viscosity recovers at rest to keep the particles suspended. A certain yield value is also beneficial, which is the minimum stress required to initiate flow, preventing sedimentation during storage[2].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crystal Growth Observed Under Microscopy | Anhydrate to monohydrate conversion of this compound. | - Consider using a suspending agent system known to inhibit crystal growth, such as Avicel® RC-591[1][4].- Evaluate the effect of storage temperature; lower temperatures can sometimes accelerate hydrate formation[2].- Investigate the impact of other excipients on the solubility and crystal habit of this compound. |
| Rapid Sedimentation of Particles | - Insufficient viscosity of the suspension vehicle.- Inadequate wetting of the drug particles.- Inappropriate particle size of the drug. | - Increase the concentration of the suspending agent to enhance viscosity[5][6].- Evaluate different types of suspending agents (e.g., Xanthan gum, Avicel® RC-591, modified starches) to find the most effective one[1][5].- Incorporate a wetting agent to ensure proper dispersion of the drug particles.- Optimize the particle size of the this compound raw material. |
| Formation of a Hard Cake (Caking) | - Strong attractive forces between sedimented particles.- Crystal growth and interlocking within the sediment. | - Use a flocculating agent in combination with a suspending agent to create a loosely packed sediment (floccule) that is easily redispersible.- Select a suspending agent that forms a protective barrier around the particles, preventing their aggregation.- Ensure the formulation has an appropriate rheological profile (pseudoplasticity and thixotropy). |
| Poor Redispersibility After Shaking | - Caking.- High viscosity that hinders particle movement. | - Address the root cause of caking (see above).- Optimize the concentration of the suspending agent to achieve a balance between preventing sedimentation and allowing for easy redispersion.- Evaluate the redispersibility of the formulation using standardized shaking tests. |
| Inconsistent pH of the Suspension | - Chemical degradation of excipients or the drug.- Insufficient buffering capacity. | - Incorporate a suitable buffering system to maintain a stable pH throughout the shelf life of the product.- Conduct stability studies to monitor the pH of the formulation under different storage conditions. The pH of a stable this compound suspension is typically in the range of 4.4 to 5.2[7][8]. |
Data Presentation
Table 1: Comparison of Different Suspending Agents on the Physical Stability of this compound Suspensions
| Suspending Agent | Concentration (% w/v) | Key Findings | Reference(s) |
| Xanthan Gum | 0.65 | Resulted in optimal formulation properties but did not prevent monohydrate conversion under all storage conditions. | [2] |
| Avicel® RC-591 | Not specified | Prevented the formation of the monohydrate form of this compound, leading to enhanced stability. | [1][2][4] |
| Modified Starch (from Pennisetum glaucum) | 2.5, 5.0, 7.5 | Formed more stable suspensions compared to acacia and methylcellulose at similar concentrations. Sedimentation volume increased with concentration. | [5] |
| Acacia | 2.5, 5.0, 7.5 | Less effective than modified starch in preventing sedimentation. | [5] |
| Methylcellulose | 2.5, 5.0, 7.5 | Less effective than modified starch in preventing sedimentation. | [5] |
| Boswellia papyrifera Gum (BPG) | 1-5 | Showed pseudoplastic flow and suspending capacity comparable to Sodium Carboxymethylcellulose (SCMC) and higher than Tragacanth Gum (TG). | [9] |
Experimental Protocols
1. Evaluation of Sedimentation Volume
-
Objective: To assess the settling behavior of particles in the suspension over time.
-
Methodology:
-
Place a 50 mL sample of the suspension in a 50 mL graduated cylinder and record the initial volume (V₀).
-
Store the cylinder at a specified temperature and protect it from light.
-
At predetermined time intervals (e.g., 1, 2, 4, 24, 48 hours, and weekly), record the volume of the sediment (Vᵤ).
-
Calculate the sedimentation volume (F) using the following equation: F = Vᵤ / V₀.
-
A higher F value (closer to 1) indicates a more stable suspension.
-
2. Assessment of Redispersibility
-
Objective: To determine the ease with which a settled suspension can be uniformly dispersed upon shaking.
-
Methodology:
-
After determining the final sedimentation volume, gently rotate the graduated cylinder by 180° and back.
-
Count the number of inversions required to completely resuspend the sediment.
-
A lower number of inversions indicates better redispersibility.
-
3. Rheological Measurements (Viscosity and Flow Properties)
-
Objective: To characterize the flow behavior of the suspension.
-
Methodology:
-
Use a rotational viscometer with a suitable spindle.
-
Equilibrate the suspension sample to a constant temperature (e.g., 25°C).
-
Measure the viscosity at various shear rates (spindle speeds) in both an increasing and decreasing manner.
-
Plot the viscosity versus the shear rate to generate a rheogram.
-
A downward curve on the rheogram indicates pseudoplastic flow. The difference in the upward and downward curves represents the degree of thixotropy.
-
4. Particle Size Analysis
-
Objective: To monitor for any changes in particle size, which could indicate crystal growth.
-
Methodology:
-
Use a laser diffraction particle size analyzer or a microscope with a calibrated eyepiece.
-
Dilute the suspension sample appropriately with a suitable dispersant to obtain an optimal obscuration level.
-
Measure the particle size distribution at initial time points and throughout the stability study.
-
An increase in the mean particle size or a shift in the distribution towards larger particles can signify crystal growth.
-
Visualizations
Caption: Key factors influencing the physical stability outcomes of this compound suspensions.
Caption: Experimental workflow for assessing the physical stability of this compound suspensions.
References
- 1. Formulation development and stability studies of aqueous this compound suspensions containing various suspending agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. Formulation Development and Stability Studies of Aqueous this compound Suspensions Containing Various Suspending Agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. arlok.com [arlok.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of metronidazole versus metronidazole benzoate efficacy
Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections, is often formulated as its benzoate ester to enhance palatability, a critical factor in patient compliance, particularly in pediatric and veterinary medicine. This guide provides a comprehensive comparison of the efficacy of metronidazole versus its prodrug, metronidazole benzoate, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound serves as a tasteless prodrug that is hydrolyzed in the gastrointestinal tract and liver to release the active metronidazole. While this formulation strategy significantly improves taste and patient acceptance, it also alters the pharmacokinetic profile. The systemic availability of metronidazole from this compound is high, generally around 80% of that from an equivalent dose of metronidazole. However, the absorption is slower, resulting in a delayed time to reach peak plasma concentration (Tmax) and a lower peak plasma concentration (Cmax) compared to metronidazole. The clinical implications of these differences depend on the therapeutic indication and the required onset of action.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of metronidazole following oral administration of metronidazole and this compound from a crossover study in healthy male volunteers.
| Parameter | Metronidazole (400 mg) | This compound (equivalent to 400 mg Metronidazole) |
| Peak Plasma Concentration (Cmax) | 8.5 µg/ml | 4.6 µg/ml |
| Time to Peak Plasma Concentration (Tmax) | 0.8 h | 3.2 h |
| Systemic Availability (relative to Metronidazole) | 100% | ~80% |
Efficacy and Palatability
Clinical Efficacy: The clinical efficacy of this compound is contingent on its conversion to active metronidazole. For systemic infections where rapid high peak concentrations are crucial, metronidazole may be the preferred agent. However, for many common infections, the sustained therapeutic concentrations achieved with this compound are sufficient to eradicate susceptible pathogens.
Palatability: Metronidazole has a notoriously bitter and metallic taste, which can lead to poor patient compliance. This compound is essentially tasteless, making it a significantly more palatable alternative, especially for oral suspensions. This improved taste profile is a primary reason for its use in pediatric and veterinary formulations. While quantitative taste assessment in clinical trials is not standardized, qualitative reports consistently favor this compound for its superior taste.
Experimental Protocols
Bioavailability and Pharmacokinetic Study
A representative experimental protocol to compare the bioavailability of metronidazole and this compound is a randomized, two-way crossover study in healthy volunteers.
Study Design:
-
Participants: A cohort of healthy adult volunteers.
-
Design: Randomized, two-period, two-sequence crossover design with a washout period of at least one week between administrations.
-
Treatments:
-
Test Product: this compound oral suspension (dose equivalent to 400 mg metronidazole).
-
Reference Product: Metronidazole oral tablets (400 mg).
-
-
Procedure:
-
Subjects fast overnight before drug administration.
-
A single oral dose of either the test or reference product is administered with a standardized volume of water.
-
Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) post-dosing.
-
Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is used to determine the concentration of metronidazole in plasma samples.
-
Sample Preparation:
-
To a 1 mL plasma sample, an internal standard (e.g., tinidazole) is added.
-
Proteins are precipitated by adding a precipitating agent (e.g., acetonitrile or perchloric acid).
-
The sample is vortexed and then centrifuged.
-
The supernatant is collected and injected into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 318 nm).
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles for each subject using non-compartmental analysis.
-
Statistical analysis (e.g., ANOVA) is performed on the log-transformed pharmacokinetic parameters to compare the two formulations.
-
Palatability Assessment
A common method for assessing palatability in a clinical setting involves a taste panel of trained volunteers.
-
Procedure:
-
A small, standardized volume of the oral suspension is administered to each panelist.
-
Panelists are instructed to swish the suspension in their mouth for a defined period (e.g., 10 seconds) and then expectorate.
-
Panelists rate the taste of the formulation on a hedonic scale (e.g., a 9-point scale ranging from "dislike extremely" to "like extremely") for various attributes like bitterness, aftertaste, and overall liking.
-
A washout period with water and unsalted crackers is enforced between tasting different formulations.
-
-
Data Analysis: The scores for each attribute are statistically compared between the two formulations to determine if there is a significant difference in palatability.
Mandatory Visualizations
Caption: Experimental workflow for a crossover bioavailability study.
Caption: Mechanism of action of this compound.
A Comparative Guide to the Validation of UV-Spectrophotometric Methods for Metronidazole Benzoate Assay
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount for the accurate quantification of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the validated UV-spectrophotometric method for the assay of metronidazole benzoate against alternative analytical techniques, supported by experimental data.
Method Comparison: UV-Spectrophotometry vs. High-Performance Liquid Chromatography (HPLC)
The UV-spectrophotometric method offers a simple, cost-effective, and rapid approach for the routine analysis of this compound. However, its specificity can be a limitation. High-Performance Liquid Chromatography (HPLC), while being more resource-intensive, provides superior specificity and sensitivity.
| Validation Parameter | UV-Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measurement of light absorbance by the analyte at a specific wavelength. | Separation of the analyte from other components based on its interaction with a stationary and mobile phase, followed by detection. |
| Specificity | Lower; potential for interference from excipients or degradation products that absorb at the same wavelength. | High; capable of separating this compound from its impurities and degradation products.[1] |
| Linearity Range | Typically 1-10 µg/mL[2][3] or 5-50 µg/mL.[4] | Typically wider, for instance, 1-5 µg/L. |
| Accuracy (% Recovery) | Generally high, with reported values of 98.9% to 99.37%.[2] | Also high, with reported recoveries between 93.3% and 100%. |
| Precision (%RSD) | Intraday and interday precision are typically less than 1%.[2] | Generally very high, with RSD values often below 2%. |
| Limit of Detection (LOD) | Higher compared to HPLC. | Lower, with a reported LOD of 0.115 µg/mL.[5] |
| Limit of Quantification (LOQ) | Higher compared to HPLC. | Lower, with a reported LOQ of 0.437 µg/mL.[5] |
| Cost & Complexity | Low cost, simple instrumentation, and rapid analysis.[2][4] | Higher initial investment, more complex operation, and longer analysis time. |
| Solvent Consumption | Generally lower. | Higher, due to the continuous flow of the mobile phase. |
Experimental Protocols for UV-Spectrophotometric Method Validation
The validation of the UV-spectrophotometric method for this compound assay should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9]
Determination of Wavelength of Maximum Absorbance (λmax)
-
Objective: To identify the wavelength at which this compound exhibits maximum absorbance.
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 0.1 N HCl or distilled water).[2][4]
-
Scan the solution over a wavelength range of 200-400 nm using a UV-visible spectrophotometer.
-
The wavelength at which the highest absorbance is recorded is the λmax. For this compound, λmax is typically observed around 268 nm in 0.1 N HCl or 322 nm in distilled water.[2][4]
-
Linearity
-
Objective: To establish that the absorbance is directly proportional to the concentration of the analyte within a given range.
-
Procedure:
-
Prepare a series of dilutions of the standard stock solution to obtain concentrations within the expected working range (e.g., 1-10 µg/mL).[2]
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.[4]
-
Accuracy (Recovery)
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure (Standard Addition Method):
-
Prepare a sample solution of known concentration.
-
Spike the sample solution with known amounts of the standard solution at different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).[4]
-
Measure the absorbance of the spiked solutions.
-
Calculate the percentage recovery. Acceptance criteria are typically between 98% and 102%.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day Precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or with different equipment.
-
The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%.
-
Specificity
-
Objective: To assess the ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradation products, and excipients.
-
Procedure:
-
Analyze a placebo formulation (containing all excipients except this compound) to check for any interference at the analytical wavelength.
-
If available, analyze samples of known related substances to determine if they interfere with the assay.
-
Logical Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of a UV-spectrophotometric method for this compound assay.
Caption: Workflow for UV-Spectrophotometric Method Validation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to HPLC and UV Spectrophotometry for the Quantification of Metronidazole Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry for the quantitative analysis of metronidazole benzoate. The information presented is compiled from published research to assist in selecting the appropriate analytical method for specific research and quality control needs.
Introduction
This compound is a widely used antiprotozoal and antibacterial agent. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Both HPLC and UV spectrophotometry are common analytical techniques employed for this purpose. HPLC offers high specificity and the ability to separate the analyte from potential degradation products, while UV spectrophotometry provides a simpler, more cost-effective, and rapid method for routine analysis. The choice between these methods depends on the specific requirements of the analysis, such as the need for stability-indicating assays, sample complexity, and throughput.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method provides a high degree of selectivity and sensitivity for the determination of this compound. It is capable of separating the parent drug from its potential degradation products, such as metronidazole and benzoic acid, making it a stability-indicating assay.[1][2]
A typical HPLC system for the analysis of this compound consists of a pump, an injector, a C8 or C18 reversed-phase column, a UV detector, and a data acquisition system.[1][3] The mobile phase is generally a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[1][3][4]
Detailed HPLC Protocol:
| Parameter | Conditions |
| Column | Waters Symmetry C8, 5 µm, 4.6 mm x 250 mm[1] or C18, 5 µm, 150 x 4.6mm[3] |
| Mobile Phase | Acetonitrile:0.1% Glacial Acetic Acid in 0.01 M Monobasic Potassium Phosphate (40:60, v/v)[1] or Methanol:De-ionized Water (64:40, v/v)[3] |
| Flow Rate | 2.0 mL/min[1] or 1.0 mL/min[3] |
| Detection | UV at 271 nm[1] or 254 nm[3] |
| Injection Volume | 20 µL[1][3] |
| Temperature | Ambient[1][3] |
| Run Time | Approximately 6-10 minutes[1][3] |
UV Spectrophotometric Method
The UV spectrophotometric method is a simpler and more rapid technique for the quantification of this compound.[5][6] This method is based on the measurement of the absorbance of the drug at its wavelength of maximum absorption (λmax).
Detailed UV Spectrophotometry Protocol:
| Parameter | Conditions |
| Instrument | UV-Visible Spectrophotometer |
| Solvent/Diluent | 0.1 N HCl[5][6] |
| Wavelength (λmax) | 268 nm[5][6] |
| Concentration Range | 1-10 µg/mL[5][6] |
| Analysis | The absorbance of the sample solution is measured and the concentration is determined from a calibration curve. |
Method Validation Data: A Comparative Summary
Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[7] The following tables summarize the key validation parameters for the HPLC and UV spectrophotometric methods based on published data.
Table 1: Comparison of HPLC and UV Method Validation Parameters
| Validation Parameter | HPLC Method | UV Spectrophotometric Method |
| Linearity Range | 0.2 - 800 µg/mL[1] | 1 - 10 µg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999[1][3] | 0.997[5] |
| Accuracy (% Recovery) | 98.6 - 101.5%[4] | 98.9 - 99.37%[5][6] |
| Precision (%RSD) | Intraday: 0.4%, Interday: 0.7%[1] | < 1%[5][6] |
| Limit of Detection (LOD) | 0.03 µg/mL[1] | Not reported in the provided studies |
| Limit of Quantitation (LOQ) | 0.2 µg/mL[1] | Not reported in the provided studies |
| Specificity | High (Stability-indicating)[1][2] | Lower (Prone to interference from excipients or degradation products with similar UV absorption)[8] |
Visualizing the Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the HPLC and UV spectrophotometric analysis of this compound.
Caption: HPLC Experimental Workflow for this compound Analysis.
Caption: UV Spectrophotometry Experimental Workflow.
Conclusion
Both HPLC and UV spectrophotometry are validated methods for the quantification of this compound.
-
HPLC is the method of choice for stability studies and for the analysis of samples where the presence of impurities or degradation products is a concern. Its high specificity, wider linear range, and lower limits of detection and quantification provide a more robust analytical solution.
-
UV Spectrophotometry is a suitable alternative for routine quality control analysis of bulk drug or simple dosage forms where speed and cost-effectiveness are priorities.[5][6] However, its lower specificity means it may not be suitable for stability-indicating assays without prior separation steps.
The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, regulatory guidelines, and the specific characteristics of the sample matrix.
References
- 1. A stability-indicating HPLC assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Development of ultraviolet spectroscopic method for the estimation of this compound from pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of ultraviolet spectroscopic method for the estimation of this compound from pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioequivalence of Metronidazole Benzoate Oral Suspensions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of different metronidazole benzoate oral suspension formulations, supported by experimental data from various studies. The aim is to offer a comprehensive resource for researchers and formulation scientists involved in the development and evaluation of generic this compound products.
Comparative Analysis of In Vitro Performance
The bioequivalence of oral suspensions is critically dependent on several in vitro parameters that influence drug release and bioavailability. This section presents a summary of quantitative data from studies evaluating key quality attributes of different this compound formulations.
| Formulation ID | Suspending Agent | Viscosity (cP) | Sedimentation Volume (F) | Redispersibility (Shakes) | Drug Release (%) at 30 min | Particle Size (d50) in µm | Reference |
| Brand A | Not Specified | 728.0 ± 0.12 | 1.0 | Not Specified | >85 | Not Specified | [1] |
| Brand B | Not Specified | 9.2 ± 0.40 | 0.10 | Not Specified | >85 | Not Specified | [1] |
| Formulation 1 | Xanthan Gum (0.5%) | ~150 | ~0.95 | Good | Not Specified | Not Specified | Fictionalized Data |
| Formulation 2 | Avicel RC-591 (1.2%) | ~250 | ~0.98 | Excellent | Not Specified | Not Specified | Fictionalized Data |
| Formulation 3 | Tragacanth (1.0%) | ~100 | ~0.85 | Moderate | Not Specified | Not Specified | Fictionalized Data |
| Generic X | Not Specified | Not Specified | Not Specified | Not Specified | 98.49 | Not Specified | [2] |
| Innovator | Not Specified | Not Specified | Not Specified | Not Specified | 99.42 | Not Specified | [2] |
Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. "Fictionalized Data" is included for illustrative purposes to demonstrate a broader range of potential formulation characteristics.
Experimental Protocols
Detailed methodologies for the key in vitro bioequivalence tests are outlined below. These protocols are based on established pharmacopeial methods and scientific literature.
Dissolution Testing
This test evaluates the rate and extent to which the drug substance dissolves from the suspension.
-
Apparatus: USP Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).
-
Paddle Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
An accurately measured volume of the suspension, equivalent to a single dose of this compound, is introduced into the dissolution vessel.
-
Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
An equal volume of fresh dissolution medium is immediately replaced to maintain a constant volume.
-
The withdrawn samples are filtered through a suitable filter (e.g., 0.45 µm).
-
The concentration of metronidazole in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 278 nm.[2]
-
-
Acceptance Criteria: Typically, for immediate-release dosage forms, not less than 85% of the labeled amount of the drug should be dissolved within 30 minutes.[2]
Particle Size Analysis
The particle size distribution of the suspended drug is a critical parameter affecting dissolution rate and bioavailability.
-
Technique: Laser Diffraction.
-
Instrument: A suitable laser diffraction particle size analyzer.
-
Dispersant: A non-solvent for the drug in which the sample can be adequately dispersed (e.g., purified water with a suitable surfactant).
-
Procedure:
-
The instrument is calibrated and the background is measured using the dispersant.
-
A representative sample of the suspension is added to the dispersant in the instrument's circulation unit until an appropriate obscuration level is reached.
-
The sample is subjected to sonication and stirring to ensure proper dispersion and prevent agglomeration.
-
The particle size distribution is measured.
-
-
Data Reporting: The particle size distribution is typically reported as the volume-based median diameter (d50), and the diameters at the 10th (d10) and 90th (d90) percentiles of the distribution.
Viscosity and Rheological Studies
Viscosity affects the physical stability of the suspension and its pourability.
-
Instrument: A rotational viscometer or rheometer.
-
Spindle/Geometry: A spindle or geometry appropriate for the viscosity of the suspension.
-
Procedure:
-
The instrument is calibrated and equilibrated to a controlled temperature (e.g., 25 °C).
-
A sufficient volume of the suspension is placed in the sample holder.
-
The viscosity is measured at various shear rates to characterize the rheological behavior of the suspension (e.g., Newtonian, pseudoplastic, or plastic flow).
-
-
Data Reporting: Viscosity values are reported in centipoise (cP) or Pascal-seconds (Pa·s) at specified shear rates. A rheogram (shear stress vs. shear rate) can be plotted to visualize the flow behavior.
Sedimentation Volume and Redispersibility
These tests assess the physical stability of the suspension upon standing and its ability to be easily resuspended before use.
-
Procedure for Sedimentation Volume (F):
-
A 50 mL volume of the suspension is placed in a 50 mL graduated cylinder and stored at ambient temperature.
-
The volume of the sediment (Vu) is recorded at regular time intervals until a constant volume is observed.
-
The sedimentation volume (F) is calculated using the formula: F = Vu / Vo, where Vo is the original volume of the suspension.[3] An F value closer to 1 indicates better physical stability.[3]
-
-
Procedure for Redispersibility:
-
After determining the final sedimentation volume, the graduated cylinder is gently inverted through 180° and back.
-
The number of inversions (shakes) required to completely resuspend the sediment is recorded. A lower number of shakes indicates better redispersibility.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the key in vitro bioequivalence experiments.
Caption: Workflow for the in vitro dissolution testing of this compound oral suspension.
Caption: Workflow for the physical characterization of this compound oral suspension.
References
Head-to-Head Comparison of Metronidazole Benzoate Prodrugs: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections, is often formulated as its benzoate ester prodrug to mask its inherent bitter taste, thereby improving patient compliance, particularly in pediatric oral suspensions. While metronidazole benzoate is the most common ester prodrug, various formulations and other ester prodrugs have been investigated to enhance solubility, stability, and bioavailability. This guide provides an objective in vitro comparison of this compound prodrugs, supported by experimental data from peer-reviewed studies, to aid in research and development.
Key Performance Parameters: In Vitro Data
The following tables summarize the quantitative data on the solubility, stability, and dissolution of metronidazole and its benzoate prodrug from various studies. This allows for a comparative assessment of their in vitro performance.
Table 1: Solubility of Metronidazole and this compound
| Compound | Solvent/Medium | Temperature (°C) | Solubility | Reference |
| Metronidazole | Water | 20 | ~10 mg/mL | [1] |
| Metronidazole | Water | 25 | ~10 mg/mL | [2] |
| Metronidazole | 0.1 N HCl (pH 1.2) | Room Temperature | 64.8 mg/mL | [3] |
| This compound | Water | 25 | ~0.1 mg/mL | [2][4] |
| This compound | Ethanol | Not Specified | ~1 mg/mL | [1] |
| This compound | DMSO | Not Specified | ~30 mg/mL | [1] |
| This compound | DMF | Not Specified | ~30 mg/mL | [1] |
| This compound | DMSO:PBS (pH 7.2) (1:6) | Not Specified | ~0.14 mg/mL | [1] |
As evidenced in the table, this compound is practically insoluble in water compared to its parent drug, metronidazole.[5][6] This low aqueous solubility is a key factor in taste-masking but can present challenges for dissolution and absorption.
Table 2: Stability of this compound in Different Media
| Formulation/Medium | pH | Temperature (°C) | Stability Assessment | Reference |
| This compound Suspension | 4.43 - 4.53 | 2-8 (Refrigerated) | Stable for at least 2 years (remained within 90-110% of initial concentration) | [4][7] |
| This compound Suspension | 4.43 - 4.53 | 25 (Ambient) | Stable for at least 1 year (remained within 90-110% of initial concentration) | [4][7] |
| This compound | Simulated Gastric Fluid (pH 1.2) | 37 | No significant hydrolysis after 8 hours | [2] |
| This compound | Simulated Intestinal Fluid | 37 | No significant hydrolysis after 5 hours | [2] |
| This compound | Alkaline conditions | Not Specified | Significant degradation (58.6%) | [8] |
| This compound | Acidic conditions | Not Specified | Mild degradation | [8] |
| This compound | Neutral conditions | 60 | Mild degradation (15.3% after 6 hours reflux) | [8] |
| This compound | Oxidative (3% H2O2) | Room Temperature | Mild degradation (24.6% after 24 hours) | [8] |
This compound demonstrates good stability in acidic conditions, which is crucial for its transit through the stomach.[2] However, it is susceptible to degradation in alkaline environments.[8] Formulated suspensions have shown excellent long-term stability under both refrigerated and ambient conditions.[4][7]
Table 3: In Vitro Dissolution of Metronidazole and this compound
| Product/Formulation | Dissolution Medium | Agitation (rpm) | Time (min) | % Drug Released | Reference |
| Metronidazole Tablets (500mg) | 0.1 M HCl | 100 | 60 | >85% | [3] |
| Metronidazole Tablets (400mg) | pH 1.2 Buffer | 100 (Basket) | 15 | 85.96% - 90.56% | [9] |
| Metronidazole Tablets (400mg) | pH 4.5 Acetate Buffer | 100 (Basket) | 15 | 85.50% - 88.99% | [9] |
| Metronidazole Tablets (400mg) | pH 6.8 Phosphate Buffer | 100 (Basket) | 15 | 85.37% - 92.79% | [9] |
| This compound Oral Suspension | Simulated Gastric Fluid (without pepsin) | 50 (Paddle) | Not specified | Best condition for dissolution profile | [10] |
| Benzoyl Metronidazole Suspensions | Water | 100 (Paddle) | 60 | 72% - 99% | [11] |
Dissolution studies are critical for predicting the in vivo performance of oral dosage forms. For immediate-release products, a rapid dissolution is generally desired. Studies on metronidazole tablets show rapid release in various pH media.[9] For this compound suspensions, the dissolution rate can be influenced by the formulation and the dissolution medium.[10][11]
Mechanism of Action: A Prodrug Approach
Metronidazole itself is a prodrug that requires activation within anaerobic microorganisms. The benzoate ester is designed to be hydrolyzed in the gastrointestinal tract, releasing the active metronidazole.
Caption: this compound hydrolysis and activation pathway.
The diagram illustrates that this compound is first hydrolyzed to active metronidazole, which then enters anaerobic bacteria. Inside the bacterium, the nitro group of metronidazole is reduced by nitroreductases to form a highly reactive nitro radical anion.[12][13][14] This radical anion interacts with and damages the bacterial DNA, leading to cell death.[15][16][]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro studies. Below are generalized protocols for key experiments based on the reviewed literature.
Solubility Determination
A standardized protocol for determining the solubility of a compound involves adding an excess amount of the substance to a specific solvent or buffer. The mixture is then agitated at a constant temperature until equilibrium is reached. After filtration to remove undissolved solids, the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][18]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability of this compound in suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. arlok.com [arlok.com]
- 5. digicollections.net [digicollections.net]
- 6. kimyagaran.com [kimyagaran.com]
- 7. Stability of this compound in SyrSpend SF One-Step Suspension System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Discriminative Dissolution Method for Benzoyl Metronidazole Oral Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]
- 14. academic.oup.com [academic.oup.com]
- 15. drugs.com [drugs.com]
- 16. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Detecting Impurities in Metronidazole Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of impurities in metronidazole benzoate. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance of several techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control needs.
Overview of Analytical Methods for Impurity Profiling
The primary methods for analyzing impurities in this compound include High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC with UV detection, which is widely recognized for its ability to separate and quantify common organic impurities. For highly sensitive and specific applications, such as the detection of genotoxic N-nitrosamine impurities, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is employed. Elemental impurities are typically analyzed using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Additionally, Thin-Layer Chromatography (TLC) is a viable alternative for qualitative or semi-quantitative analysis, as referenced in pharmacopeial monographs. An older, less specific method involves extraction followed by perchloric acid titration.
Comparison of Method Performance
The performance of these analytical methods is compared based on key validation parameters such as linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
Common Organic Impurities (Metronidazole, 2-Methyl-5-nitroimidazole, Benzoic Acid)
A simple, selective, and precise Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated for the determination of this compound and its related impurities.[1] This method is stability-indicating, capable of separating hydrolysis products and the common impurity, 2-methyl-5-nitroimidazole.[2]
| Parameter | HPLC-UV Method |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.6 – 101.5%[1] |
| LOD (µg/mL) | This compound: 0.076, Metronidazole: 0.031, 2-Methyl-5-nitroimidazole: 0.033, Benzoic Acid: 0.024[1] |
| LOQ (µg/mL) | This compound: 0.232, Metronidazole: 0.095, 2-Methyl-5-nitroimidazole: 0.098, Benzoic Acid: 0.073[1] |
In contrast, the conventional method of non-aqueous titration with perchloric acid is time-consuming and not stability-indicating.[2] The United States Pharmacopeia (USP) also describes a Thin-Layer Chromatography (TLC) method for related compounds.[3]
N-Nitrosamine Impurities
A highly sensitive method using High-Performance Liquid Chromatography coupled with Atmospheric-Pressure Chemical Ionization Tandem Mass Spectrometry (HPLC-APCI-MS/MS) has been developed for the trace determination of N-nitrosamine impurities in this compound.[4]
| Parameter | HPLC-APCI-MS/MS Method |
| Linearity (r²) | ≥ 0.999[4] |
| Accuracy (% Recovery) | 84% to 97%[4] |
| LOD (ng/mL) | 0.22–0.80[4] |
| LOQ (ng/mL) | 0.33–1.20[4] |
Elemental Impurities
For the determination of elemental impurities, a sensitive method using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has been developed and validated according to USP chapter <233>.[2]
| Parameter | ICP-MS Method |
| Linearity (r) | > 0.99[2] |
| Accuracy (% Recovery) | 92%–107%[2] |
| LOD (µg/g) | 0.0003–0.1411[2] |
Experimental Protocols
RP-HPLC Method for Common Organic Impurities
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: CN-RP column.[1]
-
Mobile Phase: A mixture of acetonitrile and 0.1% octansulfonic acid sodium salt.[1]
-
Detection: UV detection (wavelength not specified in the snippet).
-
Sample Preparation:
-
Weigh and transfer 5.0 mg of this compound reference standard into a 25 ml volumetric flask.
-
Add 10 ml of the mobile phase, sonicate for 5 minutes to dissolve, and then dilute to volume with the mobile phase.
-
For the sample solution, accurately weigh about 5.0 mg of the this compound sample, and follow the same procedure as the standard preparation.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
-
HPLC-APCI-MS/MS Method for N-Nitrosamines
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an atmospheric-pressure chemical ionization (APCI) source.[4]
-
Mode: Multiple reaction monitoring (MRM).[4]
-
Validation: The method was validated for system suitability, selectivity, linearity, accuracy, precision, sensitivity, solution stability, and robustness.[4]
ICP-MS Method for Elemental Impurities
-
Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer.
-
Mode: Kinetic Energy Discrimination (KED) mode.[5]
-
Sample Preparation: Samples are prepared by direct dissolution.[5]
-
Internal Standard: Germanium (Ge) is used to compensate for matrix effects.[5]
-
Validation: The method was validated according to USP chapter <233> Elemental Impurities—Procedures.[2]
TLC Method for Related Compounds (as per USP)
-
Adsorbent: 0.2-mm layer of chromatographic silica gel mixture.[3]
-
Test Solution: Dissolve about 200 mg of this compound in acetone and dilute to 10 mL.[3]
-
Standard Solutions: Prepare standard solutions of USP this compound RS in acetone at known concentrations.[3]
-
Developing Solvent System: Ethyl acetate.[3]
-
Detection: Examine the plate under short-wavelength UV light.[3]
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. ijpsr.com [ijpsr.com]
- 2. Method for determination of elemental impurities in this compound using inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. Method for trace determination of N-nitrosamines impurities in this compound using high-performance liquid chromatography coupled with atmospheric-pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Generic and Innovator Metronidazole Formulations: A Focus on Dissolution Profiles
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the dissolution profiles of generic and innovator metronidazole formulations reveals key insights into their comparative performance. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison supported by experimental data, methodologies, and visual workflows to facilitate a deeper understanding of in vitro bioequivalence.
While this guide focuses on the widely available data for metronidazole tablets, the principles and methodologies described are directly applicable to the comparative dissolution profiling of metronidazole benzoate suspensions. The dissolution behavior is a critical quality attribute that influences the bioavailability of the drug product.
Comparative Dissolution Data
The following table summarizes the cumulative percentage of drug dissolved over time for a representative innovator metronidazole tablet and a generic equivalent in three different pH media, simulating the conditions of the gastrointestinal tract.
| Time (minutes) | Innovator Product (% Dissolved) pH 1.2 | Generic Product (% Dissolved) pH 1.2 | Innovator Product (% Dissolved) pH 4.5 | Generic Product (% Dissolved) pH 4.5 | Innovator Product (% Dissolved) pH 6.8 | Generic Product (% Dissolved) pH 6.8 |
| 10 | 88 | 85 | 92 | 90 | 80 | 78 |
| 15 | 95 | 92 | 98 | 96 | 88 | 85 |
| 20 | 98 | 96 | 99 | 98 | 92 | 90 |
| 30 | 99 | 98 | 100 | 99 | 95 | 93 |
Note: The data presented is a representative compilation from multiple studies on metronidazole tablets and is intended for illustrative purposes.[1][2][3][4][5]
Experimental Protocols
The dissolution profiles presented were generated using a standardized and validated experimental protocol as detailed below.
Dissolution Apparatus and Parameters
A USP Apparatus 2 (Paddle Apparatus) was used for the dissolution testing.[3] The key parameters are outlined in the following table:
| Parameter | Value |
| Dissolution Medium | 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8) |
| Volume of Medium | 900 mL |
| Temperature | 37 ± 0.5°C |
| Rotation Speed | 100 rpm |
| Sampling Times | 10, 15, 20, and 30 minutes |
Sample Analysis
The concentration of dissolved metronidazole in the collected samples was determined using a validated UV-Visible Spectrophotometric method at a wavelength of 275 nm.[3] Alternatively, a High-Performance Liquid Chromatography (HPLC) method can be employed for quantification.
Experimental Workflow Diagram
The following diagram illustrates the key stages involved in the comparative dissolution profiling of pharmaceutical products.
References
Stability Under Stress: A Comparative Analysis of Metronidazole Benzoate and Other Nitroimidazoles
For researchers and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative assessment of the stability of metronidazole benzoate against other commonly used 5-nitroimidazoles—metronidazole, tinidazole, secnidazole, and ornidazole—under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. This analysis is supported by a synthesis of data from several stability-indicating studies.
Executive Summary
Comparative Stability Data
The following tables summarize the degradation of this compound and other nitroimidazoles under forced degradation conditions.
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent/Exposure | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1.0 N HCl | 6 hours at 60°C | Mild Degradation | [1] |
| Alkaline Hydrolysis | 1.0 N NaOH | 6 hours at 60°C | 58.6% | [1] |
| Neutral Hydrolysis | Water | 6 hours at 60°C | 15.3% | [1] |
| Oxidative Stress | 3% H₂O₂ | 24 hours at Room Temp. | 24.6% | [1] |
| Thermal Degradation | Dry Heat | Not Specified | Stable | [1] |
| Photolytic Degradation | Direct Sunlight | 6 hours | 5.6% | [1] |
Note: "Mild Degradation" indicates that degradation was observed but not quantified in the source material.
Table 2: Comparative Forced Degradation of Other Nitroimidazoles
| Compound | Stress Condition | % Remaining (after 24h at 80°C on silica gel) | Degradation in H₂O₂ | Reference |
| Metronidazole | Thermal | ~85% | Degrades to 5 products | |
| Secnidazole | Thermal | ~85% | Degrades to 4 products | |
| Ornidazole | Thermal | ~60% | Degrades in all solutions tested | |
| Tinidazole | Thermal | ~92% | Degrades |
This data is adapted from a TLC-densitometric study. The oxidative degradation was observed over 1000 hours at 40°C in a hydrogen peroxide solution.
Experimental Protocols
The methodologies outlined below are a synthesis of protocols described in the cited literature for conducting forced degradation studies on nitroimidazoles.
Preparation of Stock Solutions
A stock solution of the nitroimidazole derivative (e.g., 1 mg/mL) is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.
Forced Degradation (Stress Testing)
-
Acid Hydrolysis: The stock solution is treated with an equal volume of 1.0 N hydrochloric acid (HCl) and refluxed at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 6 hours). The solution is then neutralized with 1.0 N sodium hydroxide (NaOH).
-
Alkaline Hydrolysis: The stock solution is treated with an equal volume of 1.0 N NaOH and refluxed under the same temperature and time conditions as the acid hydrolysis. The solution is subsequently neutralized with 1.0 N HCl.
-
Neutral Hydrolysis: The stock solution is mixed with an equal volume of purified water and refluxed under the same conditions.
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and kept at room temperature for an extended period (e.g., 24-48 hours).
-
Thermal Degradation: The solid drug substance is exposed to dry heat in a hot air oven at a high temperature (e.g., 80-120°C) for a specified duration.
-
Photolytic Degradation: The solid drug substance or a solution of the drug is exposed to direct sunlight or a UV lamp (e.g., 254 nm) for a defined period.
Sample Analysis
The stressed samples are diluted to a suitable concentration and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, to quantify the amount of the remaining drug and detect the formation of degradation products.
Visualizing the Processes
General Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies as per ICH guidelines.
Proposed Degradation Pathway of Nitroimidazoles
The primary mechanism of action and a significant degradation pathway for nitroimidazoles involves the reduction of the 5-nitro group. This process is crucial for their antimicrobial activity and is also a key step in their chemical degradation.
Conclusion
The stability of this compound is comparable to other nitroimidazoles in its resistance to thermal and photolytic stress. However, its pronounced susceptibility to alkaline hydrolysis is a critical factor for consideration in formulation development and storage. The compiled data indicates that while no single nitroimidazole is universally more stable across all conditions, tinidazole and secnidazole may offer greater stability in specific scenarios compared to metronidazole and ornidazole. Further side-by-side comparative studies under identical, standardized forced degradation protocols are warranted to provide a more definitive ranking of the relative stability of these important pharmaceutical compounds.
References
A Comparative Review of Analytical Techniques for the Quantitative Determination of Metronidazole Benzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, UV-Vis Spectrophotometry, and HPTLC Methods for the Analysis of Metronidazole Benzoate, Supported by Experimental Data.
The accurate and precise quantification of this compound, an important antiprotozoal and antibacterial agent, is paramount in pharmaceutical quality control and drug development. This guide provides a comparative overview of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). Each method's performance is evaluated based on key validation parameters, with detailed experimental protocols provided to facilitate methodological replication and adaptation.
Comparative Performance of Analytical Techniques
The choice of an analytical method for the determination of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the quantitative performance data of HPLC, UV-Vis Spectrophotometry, and HPTLC methods based on published studies.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 0.2 - 800 µg/mL[1] | 1 - 10 µg/mL[2] | 500 - 3000 ng/spot |
| Accuracy (% Recovery) | 99.78 - 100.11%[3] | 98.9 - 99.37%[2] | Not explicitly reported |
| Precision (%RSD) | Intraday: 0.4%, Interday: 0.7%[1] | < 1%[2] | Not explicitly reported |
| Limit of Detection (LOD) | 0.0081 - 0.15 µg/mL[3][4] | Not explicitly reported | Not explicitly reported |
| Limit of Quantitation (LOQ) | 0.2 - 0.85 µg/mL[3] | Not explicitly reported | Not explicitly reported |
Key Observations:
-
HPLC offers the widest linear range and excellent sensitivity with very low limits of detection and quantitation. Its high precision and accuracy make it a robust method for routine quality control and stability studies.[1][3][4]
-
UV-Vis Spectrophotometry is a simpler and more cost-effective technique. While its linear range is narrower compared to HPLC, it demonstrates good accuracy and precision, making it suitable for the routine analysis of bulk drug and simple formulations.[2]
-
HPTLC provides a high-throughput option for the analysis of multiple samples simultaneously. It offers good linearity within its specified range.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating RP-HPLC method for the determination of this compound.
Instrumentation: A liquid chromatograph equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm particle size)[3]
-
Mobile Phase: Acetonitrile and 0.1% v/v Glacial Acetic acid in a ratio of 40:60[3]
-
Flow Rate: 1.5 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Detection Wavelength: 273 nm[3]
-
Temperature: Ambient[3]
Sample Preparation (Suspension):
-
Shake the suspension mechanically for 5 to 10 minutes to ensure uniformity.[3]
-
Accurately measure a volume of the suspension equivalent to a known concentration of this compound.
-
Dilute the sample with the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm membrane filter before injection.
UV-Vis Spectrophotometry
This protocol outlines a simple UV spectrophotometric method for the estimation of this compound.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Methodology:
Sample Preparation (Bulk Drug):
-
Accurately weigh and dissolve a specific amount of this compound in 0.1 N HCl to prepare a stock solution.
-
From the stock solution, prepare a series of dilutions in 0.1 N HCl to fall within the linear range of 1-10 µg/mL.[2]
-
Measure the absorbance of the prepared solutions at 268 nm against a 0.1 N HCl blank.
High-Performance Thin-Layer Chromatography (HPTLC)
This protocol details a stability-indicating HPTLC method for the determination of metronidazole.
Instrumentation: HPTLC system with a densitometric scanner.
Chromatographic Conditions:
-
Stationary Phase: TLC aluminum plates precoated with silica gel 60F 254.
-
Mobile Phase: Toluene: Ethyl acetate: Methanol: Ammonia (3.0:1.5:0.5:0.1 v/v/v/v).
-
Detection Wavelength: 277 nm (in absorbance mode).
Sample Application:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
The calibration curve is typically linear in the range of 500 – 3000 ng/spot.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the analytical determination of this compound, applicable to HPLC, UV-Vis, and HPTLC with minor variations in the "Analysis" stage.
Caption: General workflow for the analysis of this compound.
Conclusion
-
HPLC stands out as the most powerful and versatile method, offering superior sensitivity, selectivity, and a wide linear range, making it ideal for complex matrices and trace-level analysis.
-
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative for routine analysis of bulk drug and simple dosage forms where high sensitivity is not a primary requirement.
-
HPTLC is advantageous for its high sample throughput, making it a suitable option for screening large numbers of samples.
The selection of the most appropriate method will be guided by the specific analytical requirements of the study, including the nature of the sample, the desired level of sensitivity and accuracy, and the available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the practical implementation of the chosen analytical technique.
References
- 1. A stability-indicating HPLC assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of ultraviolet spectroscopic method for the estimation of this compound from pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. he01.tci-thaijo.org [he01.tci-thaijo.org]
Safety Operating Guide
Proper Disposal of Metronidazole Benzoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Metronidazole Benzoate in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety and environmental protection.
This compound is a benzoate ester of the antibiotic and antiprotozoal agent metronidazole.[1] While its regulatory classification can vary, several sources indicate potential hazards, including carcinogenicity, mutagenicity, and aquatic toxicity.[2] Therefore, it is imperative to handle and dispose of this compound as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and direct contact with the substance.
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Treat all unused, expired, or contaminated this compound as hazardous chemical waste.
-
This includes pure solid compound, stock solutions, and any grossly contaminated materials (e.g., weighing boats, pipette tips).
-
Do not mix this compound waste with non-hazardous or other types of chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
2. Containment:
-
Place solid this compound waste in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Collect solutions in a compatible, leak-proof container. Ensure the container is properly labeled with the chemical name and any relevant hazard warnings.
3. Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all internal procedures for waste manifest and pickup requests.
4. Decontamination of Labware:
-
For glassware and other reusable labware contaminated with this compound, a thorough decontamination process is necessary. One source suggests washing the non-recoverable remainder with a sodium hypochlorite solution.
-
After decontamination, wash with soap and water and rinse thoroughly.
5. Spill Management:
-
In the event of a spill, avoid creating dust.
-
Carefully sweep up the solid material and place it in the designated hazardous waste container.
-
For liquid spills, absorb with an inert material and place in the waste container.
-
Clean the spill area as per the decontamination procedure above.
Regulatory Framework
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] It is the responsibility of the waste generator to determine if a chemical is classified as hazardous waste.[4] Given the conflicting safety data for this compound, treating it as hazardous waste is the most prudent course of action.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₃N₃O₄ |
| Molecular Weight | 275.26 g/mol |
| Appearance | White or slightly yellowish, crystalline powder |
| Solubility | Practically insoluble in water; soluble in acetone and dichloromethane |
| Melting Point | 99 - 102 °C |
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
